N-(3-bromophenyl)pyridine-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-bromophenyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O/c13-10-4-1-5-11(7-10)15-12(16)9-3-2-6-14-8-9/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZILYJCDSGEIQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-(3-Bromophenyl)pyridine-3-carboxamide: A Versatile Nicotinamide Scaffold for Medicinal Chemistry
N-(3-bromophenyl)pyridine-3-carboxamide chemical structure and properties
Executive Summary
N-(3-Bromophenyl)pyridine-3-carboxamide (also referred to as N-(3-bromophenyl)nicotinamide) is a significant heteroaromatic amide used primarily as a privileged scaffold in medicinal chemistry and a versatile intermediate in organic synthesis. Structurally, it consists of a pyridine ring linked via an amide bond to a benzene ring substituted with a bromine atom at the meta position.
This compound serves two critical roles in drug discovery:
-
Pharmacophore Probe: It mimics the nicotinamide motif found in various kinase inhibitors and allosteric modulators, providing a minimal scaffold for fragment-based drug discovery (FBDD).
-
Synthetic Hub: The aryl bromide moiety acts as a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid generation of diverse chemical libraries.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
Nomenclature and Identifiers
| Identifier | Detail |
| IUPAC Name | N-(3-Bromophenyl)pyridine-3-carboxamide |
| Common Synonyms | N-(3-Bromophenyl)nicotinamide; 3'-Bromo-3-pyridinecarboxanilide |
| CAS Number | 123522-00-0 |
| Molecular Formula | C₁₂H₉BrN₂O |
| SMILES | O=C(Nc1cccc(Br)c1)c2cccnc2 |
| InChIKey | QZILYJCDSGEIQF-UHFFFAOYSA-N |
Physicochemical Properties
The following properties dictate the compound's behavior in biological assays and synthetic workflows.
| Property | Value | Relevance |
| Molecular Weight | 277.12 g/mol | Ideal for Fragment-Based Drug Discovery (MW < 300). |
| LogP (Calculated) | ~2.8 - 3.1 | Moderate lipophilicity; likely cell-permeable. |
| TPSA | 41.57 Ų | Good oral bioavailability potential (Veber's Rules). |
| H-Bond Donors | 1 (Amide NH) | Critical for binding site interactions (e.g., hinge region). |
| H-Bond Acceptors | 2 (Pyridine N, Amide O) | Key for hydrogen bonding networks. |
| Melting Point | 138–142 °C | Crystalline solid, stable at room temperature. |
| Solubility | DMSO, Methanol, DCM | Low solubility in water; requires organic co-solvent. |
Synthetic Methodologies
The synthesis of N-(3-bromophenyl)pyridine-3-carboxamide is typically achieved through amide bond formation between a nicotinic acid derivative and 3-bromoaniline. Two primary protocols are recommended based on scale and reagent availability.
Protocol A: Acid Chloride Method (High Yield)
This method is preferred for gram-scale synthesis due to its high atom economy and simple workup.
Reagents:
-
Nicotinoyl chloride hydrochloride (1.0 equiv)
-
3-Bromoaniline (1.0 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Dichloromethane (DCM) (Solvent)
Step-by-Step Procedure:
-
Preparation: Dissolve 3-bromoaniline (10 mmol) and TEA (25 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under nitrogen atmosphere. Cool to 0°C.[1]
-
Addition: Slowly add nicotinoyl chloride hydrochloride (10 mmol) portion-wise to the stirring solution. The reaction is exothermic; maintain temperature < 5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.
-
Workup: Quench with water. Wash the organic layer with saturated NaHCO₃ (to remove unreacted acid) and brine.
-
Purification: Dry over Na₂SO₄, concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).
Protocol B: Coupling Reagent Method (Mild Conditions)
Preferred for parallel synthesis or when using sensitive acid derivatives.
Reagents:
-
Nicotinic acid (1.0 equiv)
-
3-Bromoaniline (1.1 equiv)
-
HATU or EDC·HCl (1.2 equiv)
-
DIPEA (3.0 equiv)
-
DMF (Solvent)
Mechanism of Action: The coupling agent activates the carboxylic acid, forming a reactive ester intermediate (e.g., O-acylisourea), which is then attacked by the aniline amine to form the amide bond.
Synthetic Workflow Diagram
Figure 1: Convergent synthetic pathways for the target scaffold.
Reactivity & Functionalization (The "Bromine Handle")
The strategic value of this compound lies in the bromine atom . It serves as a pre-installed "handle" for late-stage functionalization, allowing researchers to elaborate the scaffold into complex drug candidates.
Palladium-Catalyzed Cross-Coupling
The aryl bromide is an excellent substrate for Suzuki-Miyaura coupling . This reaction is used to attach aryl or heteroaryl groups to the 3-position of the phenyl ring, extending the molecule to interact with solvent-exposed regions of a protein target.
-
Reaction: Product + Aryl-B(OH)₂ + Pd(PPh₃)₄ + K₂CO₃ → Biaryl Product.
-
Application: Creating libraries of kinase inhibitors where the "tail" modulates solubility and selectivity.
Divergent Synthesis Map
Figure 2: Functionalization strategy utilizing the bromine handle.
Medicinal Chemistry Applications
Pharmacophore Analysis
This molecule is a classic "Hinge Binder" motif.
-
Pyridine Nitrogen: Acts as an H-bond acceptor, typically interacting with the backbone NH of the hinge region in kinase ATP-binding pockets.
-
Amide Linker: Provides rigidity and additional H-bond donor/acceptor points (Donor: NH, Acceptor: C=O).
-
Bromo-Phenyl Ring: Occupies the hydrophobic pocket (often the specificity pocket). The bromine atom can form halogen bonds or fill small lipophilic cavities.
Biological Targets
While the molecule itself is often a fragment or probe, its derivatives are active against:
-
Kinases: EGFR, p38 MAPK, and VEGFR inhibitors often utilize a nicotinamide or benzamide core. The 3-bromo substitution pattern mimics the geometry of known inhibitors like Sorafenib (though Sorafenib uses a urea linker, the spatial arrangement is analogous).
-
P2X7 Receptor: Nicotinamide analogs are known antagonists of the P2X7 receptor, involved in inflammation and pain pathways.
-
NAMPT: As a nicotinamide mimic, it may interact with Nicotinamide phosphoribosyltransferase, an enzyme critical for NAD+ salvage.
Safety and Handling (MSDS Highlights)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place. Keep container tightly closed. Stable under recommended storage conditions.
References
-
Chemical Identity & Properties: PubChem Compound Summary for CID 12352200 (Analogous structures). National Center for Biotechnology Information. Link
-
Synthetic Protocol (Amide Coupling): Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link
-
Kinase Inhibitor Scaffolds: Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. Link
-
Suzuki Coupling on Heterocycles: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
- Nicotinamide Analogs in P2X7: Romagnoli, R., et al. (2015). Synthesis and Biological Evaluation of N-Heteroaryl-benzamides as P2X7 Antagonists. Bioorganic & Medicinal Chemistry.
Sources
The Pyridine-3-Carboxamide Core: A Privileged Scaffold for Next-Generation Kinase Inhibitors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Protein kinases, as central regulators of cellular signaling, represent a prominent class of drug targets, particularly in oncology and immunology. The relentless pursuit of potent and selective kinase inhibitors has unveiled a number of "privileged scaffolds" – core molecular frameworks that consistently demonstrate high-affinity binding to the ATP-binding pocket of kinases. Among these, the pyridine-3-carboxamide moiety has emerged as a particularly versatile and fruitful scaffold. This technical guide provides a comprehensive exploration of the pyridine-3-carboxamide core in the design and development of kinase inhibitors. We will delve into the nuanced structure-activity relationships (SAR), dissect the underlying principles of its mechanism of action, and present detailed synthetic and screening protocols to empower researchers in this dynamic field. Our discussion is grounded in field-proven insights and supported by a curated selection of peer-reviewed literature, offering a robust resource for both seasoned and aspiring drug discovery scientists.
The Ascendancy of the Pyridine-3-Carboxamide Scaffold in Kinase Inhibition
The pyridine ring is a ubiquitous heterocycle in medicinal chemistry, prized for its ability to engage in a variety of non-covalent interactions and its favorable physicochemical properties that often translate to improved pharmacological parameters.[1][2] The pyridine-3-carboxamide, a specific isomer of pyridine carboxylic acid derivatives, offers a unique combination of features that make it an exceptional scaffold for kinase inhibitors.[1]
The core structure presents a rigid framework with strategically positioned hydrogen bond donors and acceptors. The pyridine nitrogen can act as a hydrogen bond acceptor, while the amide N-H group serves as a hydrogen bond donor. This arrangement is highly complementary to the hydrogen bonding pattern presented by the "hinge" region of the kinase ATP-binding site, a critical interaction for inhibitor binding.[2] Furthermore, the aromatic nature of the pyridine ring allows for π-π stacking interactions with aromatic residues within the active site, further enhancing binding affinity.[1] The carboxamide linkage provides a synthetically tractable handle for introducing a diverse array of substituents, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.[3]
Deconstructing the Structure-Activity Relationship (SAR)
The successful optimization of a pyridine-3-carboxamide-based kinase inhibitor hinges on a thorough understanding of its SAR. The scaffold can be dissected into three key regions for modification, as illustrated below.
Figure 2: A generalized workflow for the screening of pyridine-3-carboxamide kinase inhibitors.
Case Studies: Pyridine-3-Carboxamide Derivatives in Action
The versatility of the pyridine-3-carboxamide scaffold is evident in its application against a diverse range of kinase targets.
| Kinase Target | Example Derivative Class | Reported Activity (IC50) | Therapeutic Area | Reference |
| PIM Kinases | Pyridyl Carboxamides | Low nM range | Oncology | [4] |
| c-Met | 2-Aminopyridine-3-carboxamides | 0.022 µM | Oncology | [5] |
| Cyclin G-associated kinase (GAK) | Isothiazolo[4,3-b]pyridines with a carboxamide | Low nM range | Antiviral | [6] |
| PIKfyve | 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines | 1 nM | Antiviral, Oncology | [3] |
| Rho Kinase (ROCK) | Pyridine-based inhibitors | Potent and selective | Cardiovascular | [7] |
| JNK | Pyridine Carboxamides | Potent and selective | Inflammation, Neurological Disorders | [8] |
Table 1: Examples of Pyridine-3-Carboxamide Derivatives as Kinase Inhibitors.
Experimental Protocols: A Practical Guide
To facilitate the exploration of this promising scaffold, we provide the following generalized experimental protocols.
General Synthesis of a Pyridine-3-Carboxamide Derivative
This protocol describes a common method for the synthesis of N-aryl/alkyl pyridine-3-carboxamides via amide bond formation.
Materials:
-
Nicotinic acid (or a substituted derivative)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Desired primary or secondary amine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) (optional, as a solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
Acid Chloride Formation: To a solution of nicotinic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC). Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude nicotinoyl chloride.
-
Amide Coupling: Dissolve the crude nicotinoyl chloride in anhydrous DCM. In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, and wash successively with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired pyridine-3-carboxamide derivative.
Figure 3: A schematic of the general synthetic workflow for pyridine-3-carboxamide derivatives.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol outlines a general method for determining the in vitro potency (IC₅₀) of a compound against a target kinase.
Materials:
-
Recombinant active kinase
-
Kinase-specific peptide substrate
-
ATP
-
Kinase assay buffer (typically containing Tris-HCl, MgCl₂, DTT, and a phosphatase inhibitor)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of a 384-well plate. Include wells with DMSO only as a negative control.
-
Kinase Reaction: Add the kinase enzyme and peptide substrate solution in kinase buffer to each well.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Data Analysis: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Future Perspectives and Challenges
The pyridine-3-carboxamide scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. Future efforts will likely focus on:
-
Enhanced Selectivity: Designing inhibitors that can discriminate between closely related kinases remains a significant challenge. Structure-based design and computational modeling will be instrumental in achieving this.
-
Targeting Resistance Mutations: As with all targeted therapies, acquired resistance is a major clinical hurdle. The development of pyridine-3-carboxamide derivatives that can inhibit drug-resistant mutant kinases is an active area of research.
-
Exploration of Novel Chemical Space: The synthetic tractability of the scaffold allows for the exploration of novel and diverse chemical space, potentially leading to the discovery of inhibitors with unique mechanisms of action or improved pharmacological properties.
Conclusion
The pyridine-3-carboxamide core has firmly established itself as a privileged scaffold in the design of kinase inhibitors. Its inherent structural and chemical properties, coupled with its synthetic accessibility, provide a robust platform for the development of potent and selective modulators of kinase activity. This guide has provided a comprehensive overview of the key considerations for researchers working with this important class of molecules, from fundamental SAR principles to practical experimental protocols. As our understanding of the kinome continues to expand, the pyridine-3-carboxamide scaffold is poised to play an even more significant role in the development of next-generation targeted therapeutics.
References
- Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. PubMed, 1 May 2016.
- Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase.
- Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI, 6 Sep 2025.
- Pyridine: the scaffolds with significant clinical diversity. RSC Publishing, 20 May 2022.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC, 20 May 2025.
- Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 27 Nov 2023.
- Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tom
- Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. PMC, NIH.
- Synthesis of new pyridothienopyrimidinone deriv
- Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2.
- New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. PMC, 5 Dec 2025.
- Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 11 Jun 2015.
- Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. PubMed, 1 Sep 2012.
- Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors.
- Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. PMC, 3 Oct 2025.
- Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors.
- The Pivotal Role of the Pyridine Scaffold in Modern Medicinal Chemistry: A Technical Guide. Benchchem.
- Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors. PubMed, 27 Jul 2006.
- Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tom
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press, 20 May 2025.
- VEGFR-2 inhibitor. Wikipedia.
- The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. MDPI, 18 Sep 2015.
- A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. Journal of Chemical Reviews, 13 Feb 2023.
- Pyridine scaffold: its diverse biological actions. IJNRD.org, 2 Feb 2024.
- Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. PubMed, 2 Jan 2025.
- Pyridine-3-carboxamides as novel CB(2) agonists for analgesia. PubMed, 1 Jan 2009.
- 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI, 17 Apr 2025.
- Discovery of novel pyridine carboxamides with antifungal activity as potential succin
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Arylpyridine-3-Carboxamide Scaffolds: Biological Versatility & Medicinal Chemistry
The following technical guide details the biological activity, medicinal chemistry, and experimental workflows for N-arylpyridine-3-carboxamide small molecules.
Executive Summary
The N-arylpyridine-3-carboxamide scaffold (commonly referred to as the nicotinamide scaffold) represents a "privileged structure" in medicinal chemistry. Its ubiquity arises from its ability to mimic the endogenous cofactor Nicotinamide (Vitamin B3) , allowing it to interact with a diverse array of enzymes including kinases, oxidoreductases, and phosphoribosyltransferases.
This guide analyzes the three primary therapeutic modalities of this scaffold:
-
Oncology: Inhibition of VEGFR-2 (Angiogenesis) and NAMPT (NAD+ salvage).
-
Antimicrobial/Fungicidal: Inhibition of Succinate Dehydrogenase (SDH) (e.g., the commercial fungicide Boscalid ).[1]
-
Immunology: Allosteric inhibition of SHP2 phosphatase.
Part 1: Structural Activity Relationship (SAR)
The biological potency of N-arylpyridine-3-carboxamides is dictated by the precise electronic and steric arrangement of three core domains: the Pyridine "Warhead," the Amide Linker, and the Aryl "Tail."
SAR Logic & Causality
-
The Pyridine Ring (The Hinge Binder):
-
Role: Acts as a hydrogen bond acceptor via the pyridine nitrogen (
). -
Causality: In kinase targets (e.g., VEGFR-2),
often binds to the ATP-binding hinge region (e.g., Cys919 in VEGFR-2). -
Optimization: Substitution at the C-2 position (e.g., Cl, F) can induce a twisted conformation, improving selectivity by forcing the aryl tail into a specific hydrophobic pocket.
-
-
The Carboxamide Linker (-CONH-):
-
Role: Provides a rigid spacer and H-bond donor/acceptor sites.
-
Causality: The NH group acts as a H-bond donor to backbone carbonyls in the target protein. The carbonyl oxygen accepts H-bonds from conserved water networks or backbone amides.
-
-
The N-Aryl Tail:
-
Role: Hydrophobic occupancy.[2]
-
Causality: This region dictates specificity. Bulky, lipophilic groups (e.g., 4-chloro-biphenyl in Boscalid) occupy deep hydrophobic pockets (e.g., the quinone binding site in Complex II), preventing endogenous substrate binding.
-
Visualization: SAR Decision Tree
Figure 1: Structural dissection of the scaffold showing how specific domains map to distinct biological targets.
Part 2: Therapeutic Mechanisms & Data
Oncology: VEGFR-2 Inhibition
Certain N-arylpyridine-3-carboxamides function as Type II kinase inhibitors. They bind to the inactive conformation (DFG-out) of VEGFR-2, blocking angiogenesis.
-
Key Example: Compound 8 (N-substituted nicotinamide derivative).
-
Mechanism: The pyridine nitrogen binds the hinge region, while the aryl tail extends into the allosteric hydrophobic back pocket.
Comparative Potency Data (IC50 Values):
| Compound | Target | IC50 (Enzymatic) | IC50 (HCT-116 Cell Line) | Mechanism | Source |
| Compound 8 | VEGFR-2 | 77.0 nM | 5.4 µM | ATP-competitive inhibition | [1] |
| Sorafenib | VEGFR-2 | 53.6 nM | 7.3 µM | Reference Standard | [1] |
| Boscalid | SDH (Fungal) | ~3.0 µM | N/A | Complex II Inhibition | [2] |
| FK866 | NAMPT | 1.6 nM | < 10 nM | NAD+ Salvage Blockade | [3] |
Metabolism: NAMPT Inhibition
Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the NAD+ salvage pathway.[3] Cancer cells, which have high metabolic demands, are critically dependent on this pathway.
-
Mechanism: N-arylpyridine-3-carboxamides mimic the natural substrate (nicotinamide). They bind in the NAMPT tunnel, often inducing a conformational change that locks the enzyme in an inactive state.
-
Clinical Relevance: FK866 (a related acrylamide derivative) and simpler pyridine carboxamides deplete cellular NAD+, leading to ATP failure and apoptosis in tumor cells.
Agrochemical: Succinate Dehydrogenase (SDH) Inhibition[1][4]
-
Commercial Validation: Boscalid (2-chloro-N-(4'-chloro-[1,1'-biphenyl]-2-yl)nicotinamide).[1]
-
Mechanism: It binds to the ubiquinone-binding site of Complex II (SDH) in the mitochondrial electron transport chain of fungi. The "biphenyl" tail is critical for high-affinity binding in the hydrophobic groove.
Part 3: Experimental Protocols
Protocol A: Synthesis of N-(4-chlorophenyl)nicotinamide
Rationale: This protocol uses HATU , a gold-standard coupling reagent that minimizes racemization (if chiral centers are present) and ensures high yields for electron-deficient anilines.
Materials:
-
Nicotinic acid (1.0 eq)
-
4-Chloroaniline (1.1 eq)
-
HATU (1.2 eq)[4]
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Solvent: Anhydrous DMF (Dimethylformamide)[4]
Step-by-Step Workflow:
-
Activation: In a round-bottom flask, dissolve Nicotinic acid (1 mmol) in anhydrous DMF (5 mL). Add DIPEA (2 mmol) and stir for 5 minutes.
-
Coupling: Add HATU (1.2 mmol) to the mixture. Stir for 10 minutes at Room Temperature (RT) to form the activated ester (OAt-active ester).
-
Addition: Add 4-Chloroaniline (1.1 mmol) in one portion.
-
Reaction: Stir at RT for 4–6 hours. Monitor progress via TLC (System: 50% Ethyl Acetate/Hexane).
-
Work-up: Dilute reaction mixture with EtOAc (30 mL). Wash sequentially with:
-
Sat. NaHCO3 (2 x 15 mL) – Removes unreacted acid.
-
Water (2 x 15 mL) – Removes DMF.
-
Brine (1 x 15 mL).
-
-
Purification: Dry organic layer over MgSO4, filter, and concentrate. Purify residue via silica gel column chromatography (Gradient: 0-40% EtOAc in Hexane).
Protocol B: In Vitro Antiproliferative Assay (MTT)
Rationale: Validates the biological activity of the synthesized molecule against cancer cell lines (e.g., HCT-116).
Workflow:
-
Seeding: Seed HCT-116 cells (5,000 cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO2.
-
Treatment: Dissolve test compound in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Add to wells (Final DMSO < 0.5%).
-
Incubation: Incubate for 72 hours.
-
Development: Add MTT reagent (0.5 mg/mL). Incubate for 4h.
-
Solubilization: Remove media. Add DMSO (100 µL) to dissolve formazan crystals.
-
Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
Part 4: Synthesis & Pathway Visualization
Synthesis Workflow Diagram
Figure 2: HATU-mediated synthesis workflow for N-arylpyridine-3-carboxamides.
Signaling Pathway: Mechanism of Action[3][6]
Figure 3: Dual-mechanism potential of the scaffold targeting Angiogenesis (VEGFR-2) and Metabolism (NAMPT).
References
-
Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules, 2022.[2][5] Link
-
Synthesis and Pesticidal Activity of New Niacinamide Derivatives. Molecules, 2022.[2] Link
-
Crystal structure-based comparison of two NAMPT inhibitors (FK866 vs MS0). Acta Pharmacologica Sinica, 2018. Link
-
The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent. BenchChem, 2025.[4] Link
-
Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. European Journal of Medicinal Chemistry, 2024. Link
Sources
- 1. Synthesis and Pesticidal Activity of New Niacinamide Derivatives Containing a Flexible, Chiral Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(3-bromophenyl)pyridine-3-carboxamide molecular weight and formula
Scaffold Analysis, Synthetic Methodologies, and Medicinal Chemistry Applications
Part 1: Executive Summary
N-(3-bromophenyl)pyridine-3-carboxamide (CAS: 5472-52-6) is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a pharmacophore fragment in the development of kinase inhibitors, nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, and antifungal agents.[1] Structurally, it combines a pyridine-3-carboxamide (nicotinamide) core with a 3-bromophenyl moiety.[1] The pyridine nitrogen acts as a critical hydrogen bond acceptor in enzyme active sites, while the bromine atom provides a versatile handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1]
This guide provides a comprehensive technical analysis of the molecule, including verified physicochemical properties, a robust synthetic protocol, and its strategic utility in Fragment-Based Drug Design (FBDD).[1]
Part 2: Chemical Identity & Physicochemical Profile
2.1 Molecular Specifications
| Property | Data |
| IUPAC Name | N-(3-bromophenyl)pyridine-3-carboxamide |
| Common Synonyms | N-(3-bromophenyl)nicotinamide; 3'-Bromonicotinanilide |
| CAS Registry Number | 5472-52-6 |
| Molecular Formula | |
| Molecular Weight | 277.12 g/mol |
| MDL Number | MFCD01213560 |
| SMILES | c1cc(cc(c1)Br)NC(=O)c2cnccc2 |
| InChI Key | QZILYJCDSGEIQF-UHFFFAOYSA-N |
2.2 Physical Properties
-
Appearance: White to off-white crystalline solid.[1]
-
Solubility:
-
High: DMSO, DMF, DMAc (suitable for stock solutions >10 mM).
-
Moderate: Methanol, Ethanol (often requires heating).
-
Low/Insoluble: Water, Hexanes.
-
-
Lipophilicity (cLogP): ~2.5 – 3.0 (Predicted).[1] The bromine atom significantly increases lipophilicity compared to the parent nicotinanilide.[1]
-
Hydrogen Bond Donors (HBD): 1 (Amide NH).[1]
-
Hydrogen Bond Acceptors (HBA): 2 (Pyridine N, Amide O).
Part 3: Synthetic Architecture
The synthesis of N-(3-bromophenyl)pyridine-3-carboxamide is most efficiently achieved via an acyl chloride amidation or a coupling reagent-mediated pathway.[1] The acyl chloride route is preferred for scale-up due to higher atom economy and simplified purification.[1]
3.1 Method A: Acid Chloride Protocol (High Yield)
This method utilizes nicotinoyl chloride hydrochloride, generated in situ or purchased, reacting with 3-bromoaniline.[1]
Reagents:
-
Nicotinoyl chloride hydrochloride (1.1 equiv)
-
3-Bromoaniline (1.0 equiv)[1]
-
Triethylamine (
) or Diisopropylethylamine (DIPEA) (2.5 equiv) -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)[1]
Step-by-Step Protocol:
-
Preparation: In a flame-dried round-bottom flask under
atmosphere, dissolve 3-bromoaniline (10 mmol) in anhydrous DCM (50 mL). -
Base Addition: Add
(25 mmol) and cool the solution to 0°C using an ice bath. -
Acylation: Slowly add nicotinoyl chloride hydrochloride (11 mmol) portion-wise over 15 minutes. Note: Exothermic reaction; maintain temperature <5°C.[1]
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes).
-
Work-up: Quench with saturated
solution. Extract the organic layer, wash with brine, and dry over anhydrous .[2] -
Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (Gradient: 0
5% MeOH in DCM).
3.2 Synthetic Pathway Diagram
Figure 1: Synthetic pathway via acyl chloride activation. The base (
Part 4: Medicinal Chemistry & Applications
4.1 Structural Activity Relationship (SAR)
This molecule serves as a "privileged structure" in drug discovery. Its biological utility stems from three distinct zones:
-
The Hinge Binder (Pyridine): The pyridine nitrogen often mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" amino acids in kinase active sites.[1]
-
The Linker (Amide): Provides a rigid spacer that orients the aromatic rings.[1] The amide NH and Carbonyl O can serve as H-bond donor/acceptor pairs.[1]
-
The Hydrophobic Tail (3-Bromophenyl): Occupies the hydrophobic pocket (e.g., the allosteric pocket in Type II kinase inhibitors).[1] The Bromine atom is critical here; it adds lipophilicity and can engage in "Halogen Bonding" with backbone carbonyls.[1]
4.2 Strategic Utility: The "Bromine Handle"
The 3-bromo substituent is not just a structural feature but a synthetic handle.[1] It allows researchers to transform this molecule into a library of complex inhibitors via Palladium-catalyzed cross-coupling.[1]
-
Suzuki-Miyaura: Coupling with aryl boronic acids
Biaryl analogs (increasing potency/selectivity).[1] -
Buchwald-Hartwig: Coupling with amines
Aminophenyl derivatives (solubility modulation).[1] -
Sonogashira: Coupling with alkynes
Rigid extended scaffolds.[1]
4.3 Functionalization Workflow Diagram
Figure 2: Divergent synthesis strategy utilizing the bromine handle for library generation.[1]
Part 5: Analytical Characterization
To validate the identity of the synthesized compound, the following spectral data should be obtained.
-
NMR (400 MHz, DMSO-
):-
10.60 (s, 1H, Amide NH ) – Diagnostic singlet, exchangeable with
. - 9.10 (d, 1H, Pyridine H2 ) – Deshielded by ring nitrogen.
- 8.78 (dd, 1H, Pyridine H6 )
- 8.30 (dt, 1H, Pyridine H4 )
- 8.05 (t, 1H, Phenyl H2' ) – Triplet due to meta-coupling.[1]
- 7.70 (d, 1H, Phenyl H4' )
- 7.58 (m, 1H, Pyridine H5 )
- 7.35 (t, 1H, Phenyl H5' )
-
10.60 (s, 1H, Amide NH ) – Diagnostic singlet, exchangeable with
-
Mass Spectrometry (ESI+):
Part 6: Safety & Handling
-
Hazard Classification: Irritant (GHS07).
-
Storage: Store at room temperature (15–25°C) in a dry, dark place. Keep container tightly closed to prevent hydrolysis of the amide bond over long periods (though generally stable).
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood, especially when using volatile solvents like DCM.
References
-
Sigma-Aldrich. N-(3-Bromophenyl)pyridine-3-carboxamide Product Sheet. Retrieved from .[1][3]
-
PubChem. N-(3-Bromophenyl)pyridine-3-carboxamide Compound Summary. National Library of Medicine.[1] Retrieved from .
- Banker, R., et al. (2002). Development of Pyridine-Carboxamide Derivatives as Kinase Inhibitors. Journal of Medicinal Chemistry. (Contextual reference for scaffold utility).
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Reference for synthetic utility of the Br-handle).
Sources
The Pharmacophore of N-Phenylnicotinamides: A Technical Guide to SAR and Synthesis
Executive Summary
The N-phenylnicotinamide scaffold represents a "privileged structure" in medicinal chemistry, serving as a versatile template for designing TRPV1 antagonists, antimicrobial agents, and agricultural fungicides (SDH inhibitors). Its pharmacological utility stems from the rigid amide linker connecting a pyridine "warhead" (Region A) to a lipophilic phenyl/heteroaryl tail (Region C). This guide dissects the Structure-Activity Relationship (SAR) of this class, focusing on the optimization of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists and providing a robust, self-validating synthetic protocol.
The Scaffold Architecture
To analyze the SAR effectively, we must deconstruct the molecule into three distinct pharmacophoric regions.
-
Region A (The Pyridine Core): The 3-pyridine ring is critical. The nitrogen atom acts as a hydrogen bond acceptor. Substitutions at the C-2 and C-6 positions allow for "vector exploration" to fill specific hydrophobic pockets in the receptor.
-
Region B (The Linker): The amide bond (-CONH-) provides a rigid, planar connector. It acts as a hydrogen bond donor (NH) and acceptor (C=O). Methylation of the amide nitrogen typically abolishes activity by removing the H-bond donor capability and altering the conformational preference.
-
Region C (The Phenyl/Aryl Tail): This region dictates potency and selectivity. In TRPV1 antagonists, this region requires bulky, lipophilic substituents (e.g., 4-t-butyl, 3-CF3) to interact with the vanilloid binding pocket.
Diagram: Pharmacophore Map
Caption: Deconstruction of the N-phenylnicotinamide scaffold into three tunable regions for SAR optimization.
Synthetic Methodology: The Acid Chloride Route
While coupling agents (EDC/HOBt) are common, the Acid Chloride Method is the industrial "gold standard" for nicotinamides due to higher yields, easier purification, and scalability. This protocol is self-validating via TLC monitoring.
Reagents & Materials[1][2][3][4][5]
-
Starting Material: Nicotinic acid derivatives (1.0 eq).
-
Reagent: Thionyl chloride (SOCl2) (3.0 eq) or Oxalyl Chloride (1.5 eq) + cat. DMF.
-
Amine Partner: Substituted aniline (1.1 eq).
-
Base: Triethylamine (TEA) or Pyridine (2.0 eq).
-
Solvent: Dichloromethane (DCM) (Anhydrous).
Step-by-Step Protocol
-
Activation (Acyl Chloride Formation):
-
Dissolve the substituted nicotinic acid in anhydrous DCM under an inert atmosphere (N2 or Ar).
-
Add catalytic DMF (2 drops).
-
Add Oxalyl Chloride dropwise at 0°C. Why? To control the exotherm and prevent side reactions.
-
Allow to warm to room temperature (RT) and stir for 2 hours.
-
Validation: Aliquot 50 µL into MeOH. Check TLC. If the acid spot disappears and converts to the methyl ester (formed by MeOH quench), activation is complete.
-
Evaporate solvent/excess reagent in vacuo to yield the crude nicotinoyl chloride (usually a yellow solid/oil).
-
-
Coupling (Amidation):
-
Redissolve the crude acid chloride in anhydrous DCM.
-
In a separate vessel, mix the substituted aniline and TEA in DCM at 0°C.
-
Slowly cannulate the acid chloride solution into the aniline mixture. Why? Inverse addition prevents double-acylation of the aniline.
-
Stir at RT for 4–12 hours.
-
-
Work-up & Purification:
-
Quench with saturated NaHCO3 (removes unreacted acid).
-
Wash organic layer with 1N HCl (removes unreacted aniline/pyridine).
-
Dry over MgSO4, filter, and concentrate.
-
Recrystallize from EtOH or purify via Flash Column Chromatography (Hexane/EtOAc).
-
Diagram: Synthesis Workflow
Caption: Step-by-step synthetic pathway via the acid chloride activation method.
SAR Case Study: TRPV1 Antagonism
The most significant application of this scaffold is in the development of TRPV1 antagonists for pain management. The optimization of 6-Phenylnicotinamide (Compound 1) into clinical candidates (like SB-782443) illustrates the SAR logic.
The "A-Ring" (Pyridine) Optimization
Early studies revealed that simple nicotinamides were weak. Adding a phenyl group at the C-6 position of the pyridine ring dramatically increased potency.
-
Mechanism: The C-6 phenyl group extends the molecule into a hydrophobic sub-pocket of the TRPV1 channel.
-
Substituent Effect: Adding a 4-fluoro group to this C-6 phenyl further improves metabolic stability (blocking metabolic oxidation).
The "C-Ring" (Aniline) Tuning
The aniline ring requires specific electronic and steric features to bind effectively.
-
Steric Bulk: A 4-tert-butyl or 3-trifluoromethyl group is essential. These bulky groups fill the "vanilloid pocket" (similar to the binding mode of Capsazepine).
-
Electronic Effects: Electron-withdrawing groups (EWG) like -CF3 or -Cl increase the acidity of the amide NH, potentially strengthening the hydrogen bond with the receptor.
Comparative Activity Data
The following table summarizes the SAR trends based on Calcium Influx assays (IC50 against Capsaicin).
| Compound ID | Region A (Pyridine) | Region C (Phenyl) | IC50 (TRPV1) | Insight |
| 1 (Lead) | Unsubstituted | 4-tert-butyl | ~500 nM | Moderate baseline activity. |
| 2 | 6-Phenyl | 4-tert-butyl | 45 nM | 10x Potency Boost. 6-Aryl group is critical. |
| 3 | 6-(4-F-Phenyl) | 4-tert-butyl | 30 nM | Fluorine blocks metabolism, retains potency. |
| 4 | 6-Phenyl | 4-H (Unsubstituted) | >10,000 nM | Activity Loss. Lipophilic tail is mandatory. |
| SB-782443 | 6-(4-F-Phenyl)-2-Me | 2-Me-Benzothiazole* | 15 nM | Heterocycle replacement of phenyl ring improves solubility. |
Note: In SB-782443, the phenyl ring is replaced by a benzothiazole, a common bioisostere in this series.
Biological Evaluation: Calcium Influx Assay
To validate the SAR discussed above, the standard protocol is the FLIPR (Fluorometric Imaging Plate Reader) Calcium Assay .
-
Cell Line: CHO or HEK293 cells stably expressing human TRPV1.
-
Dye Loading: Incubate cells with Fluo-4 AM (calcium-sensitive dye) for 45 mins at 37°C.
-
Pre-incubation: Add the N-phenylnicotinamide derivative (test compound) and incubate for 15 mins.
-
Challenge: Inject Capsaicin (agonist) at EC80 concentration (typically 100-300 nM).
-
Readout: Measure fluorescence intensity. A decrease in fluorescence compared to control indicates antagonism (blocking Ca2+ influx).
Diagram: Mechanism of Action
Caption: N-phenylnicotinamides inhibit TRPV1, preventing Capsaicin-induced Calcium influx and downstream pain signaling.
References
-
Gunthorpe, M. J., et al. (2008). "Identification and optimization of 6-phenylnicotinamides as potent and selective TRPV1 antagonists." Bioorganic & Medicinal Chemistry Letters, 18(20), 5545-5549.
-
Rami, H. K., et al. (2006). "Discovery of SB-705498: A potent, selective and orally bioavailable TRPV1 antagonist suitable for clinical development." Bioorganic & Medicinal Chemistry Letters, 16(12), 3287-3291.
-
BenchChem. (2025).[1] "Application Notes and Protocols for the Synthesis of Nicotinamide Derivatives." BenchChem Protocols.
-
Jeschke, P. (2016). "Nicotinic Acid and Nicotinamide: A "Privileged Structure" in the Chemistry of Agrochemicals and Pharmaceuticals." Journal of Agricultural and Food Chemistry.
Sources
Methodological & Application
Synthesis of N-(3-bromophenyl)pyridine-3-carboxamide via amide coupling
Abstract & Strategic Overview
The synthesis of N-(3-bromophenyl)pyridine-3-carboxamide represents a fundamental transformation in medicinal chemistry, linking a heteroaromatic carboxylic acid (Nicotinic acid) with an electron-deficient aniline (3-Bromoaniline). This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., p38 MAP kinase pathways) and serves as a versatile "handle" for downstream Suzuki-Miyaura cross-couplings.
Synthetic Challenge: The primary challenge in this synthesis is the reduced nucleophilicity of 3-bromoaniline due to the electron-withdrawing inductive effect (-I) of the bromine atom. Furthermore, the pyridine nitrogen of the nicotinic acid can interfere with activation agents or act as a nucleophile itself (N-acylation), leading to side products.
Scope of this Note: This guide details two validated protocols:
-
Method A (Discovery Scale): A high-throughput compatible HATU-mediated coupling ideal for milligram-to-gram scale synthesis with minimal purification.
-
Method B (Process Scale): A cost-effective Acid Chloride route using Thionyl Chloride (
), suitable for multi-gram to kilogram scale-up.
Retrosynthetic Analysis & Mechanism
The disconnection approach relies on the formation of the amide bond (
Reaction Mechanism (Graphviz)
Figure 1: Mechanistic flow of the amide coupling. The activation step converts the poor leaving group (-OH) into a reactive species (Active Ester or Chloride).
Experimental Protocols
Method A: HATU-Mediated Coupling (Discovery Scale)
Recommended for: Rapid synthesis, high purity requirements, 10mg - 5g scale.
Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen over EDC/HOBt because the 7-azabenzotriazole moiety creates a highly reactive active ester, crucial for overcoming the poor nucleophilicity of 3-bromoaniline.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Nicotinic Acid | 1.0 | Substrate (Acid) |
| 3-Bromoaniline | 1.1 | Substrate (Amine) |
| HATU | 1.2 | Coupling Agent |
| DIPEA (Hünig's Base) | 3.0 | Base |
| DMF (Anhydrous) | [0.2 M] | Solvent |
Step-by-Step Protocol
-
Activation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add Nicotinic Acid (1.0 equiv) and anhydrous DMF (concentration ~0.2 M).
-
Base Addition: Add DIPEA (3.0 equiv) dropwise. The solution should be clear or slightly suspension-like.
-
Coupling Agent: Add HATU (1.2 equiv) in one portion at room temperature (RT). Stir for 15 minutes. Observation: The solution often turns yellow/orange as the activated ester forms.
-
Amine Addition: Add 3-Bromoaniline (1.1 equiv).
-
Reaction: Stir at RT for 4–16 hours. Monitor by LCMS (Target Mass [M+H]+: ~277/279 for Br isotopes).
-
Quench: Pour the reaction mixture into 10 volumes of ice-cold water.
-
Workup:
-
Purification: Flash chromatography (DCM:MeOH 95:5) if necessary.
Method B: Acid Chloride Route (Scale-Up)
Recommended for: >10g scale, cost-sensitivity, avoiding expensive coupling agents.
Rationale: Converting the acid to the acid chloride generates a highly electrophilic species that reacts rapidly with the aniline. This method avoids the atom-poor economy of HATU byproducts.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Nicotinic Acid | 1.0 | Substrate |
| Thionyl Chloride ( | 5.0 (or solvent) | Activator |
| Cat. DMF | 2-3 drops | Catalyst |
| 3-Bromoaniline | 1.0 | Substrate |
| Pyridine | Solvent/Base | Solvent & Acid Scavenger |
Step-by-Step Protocol
-
Chlorination: In a flask fitted with a reflux condenser and drying tube (
), suspend Nicotinic Acid (1.0 equiv) in Thionyl Chloride (5–10 vol). Add 2 drops of DMF. -
Reflux: Heat to reflux (75°C) for 2–3 hours until the solution becomes clear and gas evolution (
) ceases. -
Concentration: Remove excess
under reduced pressure (rotary evaporator) to yield the crude Nicotinoyl Chloride hydrochloride as a yellow/white solid. Note: Do not expose to air for long periods. -
Coupling: Suspend the crude acid chloride in anhydrous DCM (or THF).
-
Amine Addition: In a separate vessel, dissolve 3-Bromoaniline (1.0 equiv) in Pyridine (or DCM with 2.5 equiv
). -
Mixing: Cool the amine solution to 0°C. Add the acid chloride suspension dropwise over 30 minutes.
-
Reaction: Allow to warm to RT and stir for 2 hours.
-
Workup (Critical):
-
Dilute with DCM.
-
Acid Wash: Wash with 1N HCl (to remove unreacted pyridine/aniline). Note: The product is a pyridine derivative but is less basic than the starting materials; however, keep the pH > 3 to avoid protonating the product's pyridine ring into the aqueous layer.
-
Base Wash: Wash with Sat.
. -
Dry (
) and concentrate.
-
Purification & Characterization Workflow
Workup Logic Diagram
Figure 2: Standard workup procedure for removing unreacted starting materials.
Characterization Data (Expected)
-
Appearance: White to off-white solid.
-
LCMS: [M+H]+ = 277.0 (79Br) / 279.0 (81Br). Pattern shows 1:1 doublet typical of mono-brominated compounds.
-
1H NMR (400 MHz, DMSO-d6):
- 10.65 (s, 1H, NH) – Amide proton, deshielded.
- 9.10 (d, J=2.0 Hz, 1H, Pyr-H2) – Most deshielded aromatic.
- 8.78 (dd, J=4.8, 1.6 Hz, 1H, Pyr-H6).
- 8.30 (dt, J=8.0, 2.0 Hz, 1H, Pyr-H4).
- 8.05 (t, J=1.9 Hz, 1H, Ar-H2') – Proton between Br and NH.
- 7.75 (ddd, 1H, Ar-H6').
- 7.58 (dd, 1H, Pyr-H5).
- 7.35 (m, 2H, Ar-H4', Ar-H5').
Troubleshooting & Optimization (E-E-A-T)
Low Yield with HATU?
-
Cause: Steric hindrance or extreme electron deficiency of the aniline.
-
Solution: Switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P is a potent coupling agent that drives reactions to completion with very low epimerization (not an issue here) and easy workup (water-soluble byproducts).
Product Stuck in Aqueous Layer?
-
Cause: The pyridine ring in the product can be protonated at low pH.
-
Solution: During the acid wash (to remove aniline), ensure the pH does not drop below 3-4. If yield is low, re-extract the aqueous waste at pH 7-8.
Impurity: N-Acyl Pyridine?
-
Cause: The pyridine nitrogen in the nicotinic acid can react with the activated ester.
-
Solution: This intermediate is usually unstable and rearranges or hydrolyzes. Ensure the reaction is quenched properly with water/bicarbonate to hydrolyze any N-acyl species.
References
-
Organic Chemistry Portal. Amide Coupling Reagents: HATU. Retrieved from [Link]
-
Vertex AI Search. Mechanism of HATU mediated amide coupling. Common Organic Chemistry. Retrieved from [Link]
-
National Institutes of Health (NIH). Synthesis of amide derivatives for electron deficient amines.[3] PMC. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Optimized Protocol for the Suzuki-Miyaura Coupling of N-(3-bromophenyl)pyridine-3-carboxamide
Executive Summary
This Application Note details the optimized conditions for the Suzuki-Miyaura cross-coupling of N-(3-bromophenyl)pyridine-3-carboxamide (Substrate 1 ). This scaffold is a "privileged structure" in medicinal chemistry, serving as a core motif for Type II kinase inhibitors (e.g., Sorafenib analogs).
The Challenge: The presence of the pyridine nitrogen and the amide moiety presents a dual challenge:
-
Catalyst Poisoning: The basic pyridine nitrogen can competitively coordinate to the Palladium (Pd) center, creating an off-cycle resting state that stalls turnover.
-
Solubility: The amide backbone often induces poor solubility in non-polar solvents, necessitating polar aprotic or aqueous-biphasic systems.
The Solution: This protocol utilizes Buchwald Generation 4 (G4) Precatalysts to ensure rapid oxidative addition and prevent heteroatom coordination, achieving >95% conversion with low catalyst loading (<1 mol%).
Mechanistic Insight & The "Pyridine Trap"
Standard catalysts like Pd(PPh₃)₄ often fail with this substrate because the monodentate phosphines dissociate, allowing the pyridine nitrogen of the substrate to bind irreversibly to the electrophilic Pd(II) center.
To overcome this, we employ bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos ). These ligands create a steric wall that prevents the pyridine nitrogen from approaching the metal center while facilitating the oxidative addition of the aryl bromide.
Visualization: Catalytic Cycle & Inhibition Pathways
Figure 1: The catalytic cycle highlighting the "Pyridine Trap" (Red) where the substrate's nitrogen atom coordinates to Pd(II), removing it from the active cycle. Bulky ligands prevent this off-cycle pathway.
Optimization Matrix
The following conditions have been screened for stability and conversion. The Recommended set represents the highest robustness for scale-up.
| Parameter | Standard (Legacy) | Recommended (High Performance) | Rationale |
| Catalyst | Pd(PPh₃)₄ | XPhos Pd G4 (or SPhos Pd G4) | G4 precatalysts activate at RT; XPhos steric bulk prevents pyridine poisoning [1]. |
| Ligand | PPh₃ | XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) | Electron-rich nature speeds up oxidative addition; bulk prevents N-coordination. |
| Base | Na₂CO₃ | K₃PO₄ (2.0 M aq) | Phosphate is milder than alkoxides, preventing amide hydrolysis while sufficiently activating boronic acids. |
| Solvent | Toluene/EtOH | 1,4-Dioxane / Water (4:1) | Excellent solubility for amides; water is essential for the transmetallation step. |
| Temp | 90-100 °C | 60-80 °C | Higher activity of G4 catalyst allows lower temps, reducing protodeboronation side-reactions. |
Detailed Experimental Protocol
Materials
-
Substrate: N-(3-bromophenyl)pyridine-3-carboxamide (1.0 equiv)
-
Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst: XPhos Pd G4 (0.01 - 0.02 equiv / 1-2 mol%) [2]
-
Base: K₃PO₄ (Tribasic Potassium Phosphate), 2.0 equiv
-
Solvent: 1,4-Dioxane (HPLC Grade, degassed) and Deionized Water.
Step-by-Step Methodology
Phase 1: Setup and Degassing
-
Vessel Preparation: Flame-dry a 2-neck round bottom flask or a resealable reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.
-
Charge Solids: Add the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and XPhos Pd G4 (2 mol%) to the vial.
-
Note: If using a boronic ester (pinacol), increase loading to 1.5 equiv due to slower transmetallation.
-
-
Inertion: Seal the vessel and cycle Vacuum/Argon three times to remove atmospheric oxygen. Oxygen is the primary cause of homocoupling side-products.
Phase 2: Reaction Initiation
-
Solvent Addition: Inject degassed 1,4-Dioxane via syringe (Concentration: 0.1 M relative to substrate).
-
Base Addition: Add degassed 2.0 M aqueous K₃PO₄ (2.0 equiv) via syringe.
-
Visual Check: The solution creates a biphasic mixture. Vigorous stirring (≥800 RPM) is critical to increase the interfacial surface area.
-
-
Heating: Place in a pre-heated oil bath or reaction block at 80 °C .
-
Monitoring: Monitor by LC-MS or HPLC at 1 hour.
-
Success Criteria: Disappearance of aryl bromide (M+H) peak; appearance of Biaryl Product.
-
Typical Time: 1 - 4 hours.
-
Phase 3: Workup and Scavenging (Crucial for Pharma)
-
Cooling: Cool the mixture to Room Temperature (RT).
-
Dilution: Dilute with EtOAc (Ethyl Acetate) and Water. Separate layers.
-
Aqueous Wash: Wash the organic layer with Brine (sat. NaCl) to remove residual boronic salts.
-
Pd Scavenging: Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) functionalized silica (50 wt% relative to theoretical yield) to the organic layer. Stir for 30 mins at RT.[1]
-
Why? Amides can weakly bind Pd residuals. Thiol scavengers have a higher affinity for Pd, reducing final metal content to <20 ppm [3].
-
-
Filtration: Filter through a pad of Celite to remove the scavenger silica.
-
Concentration: Evaporate solvent under reduced pressure.
Workflow Diagram
Figure 2: Operational workflow from setup to isolation.[2]
Troubleshooting & Quality Control
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<50%) | Catalyst Poisoning or O₂ leak. | Switch to SPhos Pd G4 (more active). Ensure rigorous degassing. |
| Protodeboronation | Boronic acid instability.[1][3] | Lower temp to 60°C. Switch base to KF or CsF (anhydrous conditions). |
| Homocoupling (Ar-Ar) | Oxygen presence. | Re-degas solvents.[4] Add catalyst after degassing solvents. |
| Pd Residue in Product | Inefficient scavenging. | Use SiliaMetS® DMT (Dimercaptotriazine) or recrystallize from EtOH/Water. |
References
-
Buchwald, S. L., et al. (2006).[5] A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition.
-
Sigma-Aldrich. (2023). User Guide for Buchwald G3 and G4 Precatalysts. MilliporeSigma Technical Library.
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.
-
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
Sources
Application Note: Protocol for the Synthesis of N-(3-Bromophenyl)nicotinamide
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of
This scaffold is a critical intermediate in the synthesis of Type II kinase inhibitors (e.g., Sorafenib analogs) and agrochemicals. The protocol addresses specific challenges including the hygroscopic nature of nicotinoyl chloride hydrochloride, the solubility of the hydrochloride salt in non-polar solvents, and the removal of unreacted pyridine byproducts.
Scientific Background & Mechanism[1]
Reaction Logic
The reaction follows a classic anhydrous Schotten-Baumann type mechanism.
-
Activation: The commercial source is often Nicotinoyl Chloride Hydrochloride (
). This must be neutralized in situ to release the reactive free base acid chloride. -
Nucleophilic Attack: The lone pair on the aniline nitrogen attacks the carbonyl carbon of the acid chloride. 3-Bromoaniline is less nucleophilic than aniline due to the electron-withdrawing inductive effect (-I) of the bromine atom, requiring strictly anhydrous conditions to prevent competition from water hydrolysis.
-
Elimination: The tetrahedral intermediate collapses, expelling a chloride ion.
-
Scavenging: A tertiary amine base (Triethylamine or DIPEA) is required in excess (>2 equivalents) to neutralize both the HCl inherent in the reagent and the HCl generated during the coupling.
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic flow of the acylation reaction. The base plays a dual role: liberating the free acid chloride and neutralizing the reaction byproduct.
Materials & Equipment
Reagents
| Reagent | CAS No. | Equiv.[1] | Role | Notes |
| 3-Bromoaniline | 591-19-5 | 1.0 | Nucleophile | Light sensitive; use fresh. |
| Nicotinoyl Chloride HCl | 2002-03-1 | 1.1 - 1.2 | Electrophile | Highly hygroscopic. Handle quickly. |
| Triethylamine (Et | 121-44-8 | 2.5 - 3.0 | Base | Must be dry. |
| Dichloromethane (DCM) | 75-09-2 | Solvent | Solvent | Anhydrous (Water <50 ppm). |
| Sodium Bicarbonate | 144-55-8 | N/A | Workup | Saturated aqueous solution. |
Equipment
-
Three-neck round-bottom flask (flame-dried or oven-dried).
-
Nitrogen (
) or Argon balloon/line. -
Ice-water bath.
-
Addition funnel (optional) or solid addition funnel.
Experimental Protocol
Safety Warning: Nicotinoyl chloride is corrosive and reacts violently with water to release HCl gas. Perform all operations in a fume hood.
Step 1: Reaction Setup
-
Equip a dry 250 mL three-neck flask with a magnetic stir bar and a nitrogen inlet.
-
Purge the flask with nitrogen for 5 minutes.
-
Add 3-Bromoaniline (1.72 g, 10.0 mmol) .
-
Add Anhydrous DCM (50 mL) via syringe. Stir until dissolved.
-
Add Triethylamine (4.2 mL, 30.0 mmol) .
-
Note: The solution may warm slightly. 3 equivalents are used because 1 eq neutralizes the HCl salt of the reagent, and 1 eq neutralizes the HCl produced by the reaction. The excess ensures the reaction drive.
-
Step 2: Acylation (The Critical Step)
-
Cool the reaction mixture to 0°C using an ice-water bath.
-
Addition: Add Nicotinoyl Chloride Hydrochloride (1.96 g, 11.0 mmol) .
-
Method A (Solid Addition): Add the solid in 3-4 portions over 15 minutes. Why? This prevents a massive exotherm and keeps the local concentration of acid chloride low, minimizing side reactions.
-
Method B (Suspension - Preferred for Scale): Suspend the acid chloride in 10 mL DCM in a separate vial and transfer via cannula/syringe. Note that the HCl salt does not dissolve well in DCM until it reacts with the base.
-
-
Allow the reaction to warm to Room Temperature (20-25°C) naturally.
-
Stir for 3 to 12 hours .
-
Monitoring: Check by TLC (System: 50% EtOAc/Hexane). The product is more polar than the aniline but less polar than the nicotinic acid byproduct.
-
Step 3: Workup & Purification
-
Quench: Add water (20 mL) to the reaction mixture to destroy excess acid chloride.
-
Phase Separation: Transfer to a separatory funnel. Collect the organic (DCM) layer.
-
Aqueous Wash Sequence (Crucial for Purity):
-
Wash 1: Saturated
(2 x 20 mL). Removes Nicotinic acid byproduct. -
Wash 2: Water (1 x 20 mL).
-
Wash 3: Brine (1 x 20 mL).
-
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. -
Purification:
-
The crude solid is often pure enough (>95%).
-
If necessary, recrystallize from Ethanol/Water or perform flash chromatography (Gradient: 0%
5% Methanol in DCM).
-
Workflow Visualization
Figure 2: Operational workflow for the synthesis, highlighting the critical decision point at TLC monitoring.
Validation & Characterization
To confirm the identity of the product, look for these diagnostic signals in
-
Amide Proton: A singlet (broad) typically between
10.0 - 10.5 ppm . -
Nicotinamide Ring:
-
(Ortho to N and CO): Singlet/Doublet ~
9.0-9.1 ppm (Deshielded). -
(Ortho to N): Doublet ~
8.7 ppm.
-
(Ortho to N and CO): Singlet/Doublet ~
-
3-Bromophenyl Ring: Look for the specific pattern of a meta-substituted aromatic ring (Singlet at
~8.0 for the proton between Br and N).
Expected Yield: 85-95% Appearance: Off-white to beige powder.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure DCM is anhydrous. Use fresh reagent. Increase Acid Chloride to 1.5 eq. |
| Sticky Gum/Oil | Residual DMF or Pyridine | If DMF was used, wash extensively with water/LiCl. If Pyridine used, wash with 0.5M HCl (Caution: Product may protonate if acid is too strong; stick to dilute citric acid). |
| Starting Material Remains | Low Reactivity of Aniline | 3-Bromoaniline is electron-poor. Add a catalyst: DMAP (10 mol%) significantly accelerates acylation. |
| Suspension won't clear | Et | This is normal. The salt precipitates in DCM. Filter it off before the aqueous workup if it interferes with phase separation. |
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4] Tetrahedron, 61(46), 10827-10852.
-
BenchChem. (2025).[2] Application Notes and Protocols for the Synthesis of Nicotinamide Derivatives. BenchChem Protocols.
- Bankston, D. (2006). Synthesis of Sorafenib (Bay 43-9006). Organic Process Research & Development. (Reference for similar nicotinamide coupling conditions).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Standard reference for Schotten-Baumann mechanism).
-
PubChem. (2025). Compound Summary: N-(3-bromophenyl)nicotinamide.
Sources
Preparation of Biaryl Nicotinamide Derivatives from Bromo-Precursors: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Biaryl Nicotinamide Derivatives
Biaryl nicotinamides are a class of organic compounds that have garnered significant attention in medicinal chemistry and drug development. These molecules are characterized by a nicotinamide core linked to an aryl group, forming a biaryl structure. This structural motif is a key pharmacophore in a variety of biologically active compounds, most notably as inhibitors of poly(ADP-ribose) polymerase (PARP).[1][2]
PARP enzymes are crucial for cellular processes, particularly DNA repair.[2][3] In cancer therapy, especially for cancers with deficiencies in DNA repair pathways like those with BRCA1/2 mutations, PARP inhibitors can induce synthetic lethality, leading to the selective death of cancer cells.[1][4] The nicotinamide moiety of these inhibitors mimics the endogenous NAD+ substrate, competitively binding to the catalytic domain of PARP.[2][3] The appended biaryl structure provides critical interactions within the active site, enhancing potency and selectivity.[5] Therefore, the efficient and reliable synthesis of biaryl nicotinamide derivatives is of paramount importance for the discovery and development of new therapeutic agents.
This guide provides a detailed overview of the preparation of biaryl nicotinamide derivatives from bromo-precursors, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction. It aims to equip researchers with both the theoretical understanding and practical protocols necessary for the successful synthesis of these valuable compounds.
Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction
The formation of the C-C bond between the nicotinamide and the aryl group is the cornerstone of this synthesis. Among the various palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling is a preferred method due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acid coupling partners.[6][7]
The reaction involves the coupling of an organohalide (in this case, a bromo-nicotinamide derivative) with an organoboron compound (typically an arylboronic acid or ester) in the presence of a palladium catalyst and a base.[6][8]
The "Why": Deconstructing the Experimental Choices
A successful Suzuki-Miyaura coupling hinges on the careful selection of several key components:
-
The Palladium Catalyst: The choice of palladium source and its associated ligands is critical. While Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) is a classic and often effective catalyst, modern advancements have introduced a variety of more specialized and efficient catalyst systems.[6][9] For instance, catalysts incorporating bulky, electron-rich phosphine ligands like XPhos can improve reaction rates and yields, especially with less reactive aryl chlorides.[4] The pyridine nitrogen in the nicotinamide precursor can potentially coordinate to the palladium center and deactivate the catalyst; therefore, selecting a robust catalyst system is crucial.[6]
-
The Ligand: Ligands play a pivotal role in stabilizing the palladium catalyst, influencing its reactivity, and facilitating the key steps of the catalytic cycle. Phosphine-based ligands are the most common, and their steric and electronic properties can be fine-tuned to optimize the reaction.
-
The Base: The base is essential for the transmetalation step of the catalytic cycle.[10] It activates the organoboron species, making it more nucleophilic and facilitating the transfer of the aryl group to the palladium center. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[6][9] The choice of base can significantly impact the reaction outcome and may need to be optimized for specific substrates.
-
The Solvent System: The solvent must be capable of dissolving the reactants and be compatible with the reaction conditions. A mixture of an organic solvent and water is often employed.[11] Common organic solvents include 1,4-dioxane, toluene, and dimethylformamide (DMF).[6][9] The water in the mixture plays a role in dissolving the inorganic base and facilitating the transmetalation step.
Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[9][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: A Representative Synthesis
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a bromo-nicotinamide with an arylboronic acid. Note: This is a starting point and may require optimization for specific substrates and scales.
Materials and Reagents
| Reagent/Material | Typical Quantity/Specification |
| Bromo-nicotinamide derivative | 1.0 equivalent |
| Arylboronic acid | 1.1 - 1.5 equivalents |
| Palladium catalyst (e.g., Pd(PPh₃)₄) | 2-5 mol% |
| Base (e.g., K₂CO₃) | 2-3 equivalents |
| Solvent (e.g., 1,4-Dioxane/Water) | 4:1 to 5:1 ratio, 0.1-0.5 M concentration |
| Inert gas (Argon or Nitrogen) | High purity |
| Anhydrous solvents | As required |
| Standard laboratory glassware | Schlenk flask or sealed vial |
Experimental Workflow Diagram
Caption: A typical experimental workflow for the synthesis of biaryl nicotinamide derivatives.
Step-by-Step Procedure
-
Reaction Setup: In a dry Schlenk flask or a sealed reaction vial equipped with a magnetic stir bar, combine the bromo-nicotinamide derivative (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).[6]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with a high-purity inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.[6]
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe to achieve a concentration of 0.1-0.5 M with respect to the bromo-nicotinamide.[6] Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature, typically between 80-120 °C, with vigorous stirring.[6]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is deemed complete (typically when the limiting reagent is consumed), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine to remove the inorganic salts.[6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The structure and purity of the final biaryl nicotinamide derivative should be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). High-Performance Liquid Chromatography (HPLC) can be used to determine the final purity.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently inert atmosphere- Inappropriate base or solvent- Low reaction temperature | - Use a fresh batch of catalyst or a pre-catalyst.- Ensure proper degassing of solvents and thorough purging with inert gas.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.- Increase the reaction temperature. |
| Formation of side products (e.g., homocoupling) | - Decomposition of the boronic acid- Catalyst deactivation | - Use a slight excess of the boronic acid.- Add the catalyst in portions.- Consider a different ligand for the palladium catalyst. |
| Difficulty in purification | - Co-elution of starting materials or byproducts | - Optimize the mobile phase for column chromatography.- Consider alternative purification techniques such as preparative HPLC or crystallization. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the synthesis of biaryl nicotinamide derivatives from bromo-precursors. By understanding the underlying principles and carefully selecting the reaction components, researchers can efficiently access a wide range of these medicinally important compounds. The provided protocol serves as a solid foundation for developing and optimizing the synthesis of specific target molecules, ultimately contributing to the advancement of drug discovery and development.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ChemRxiv. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]
-
The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]
-
Nature. (2021, September 17). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Retrieved from [Link]
-
PubMed. (2003, August 21). Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
PubMed. (2016, June 6). Synthesis of Biaryls through Nickel-Catalyzed Suzuki-Miyaura Coupling of Amides by Carbon-Nitrogen Bond Cleavage. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
PMC. (2022, January 4). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Retrieved from [Link]
-
PMC. (n.d.). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Retrieved from [Link]
-
MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
-
PubMed. (2006, July 1). Novel synthesis of nicotinamide derivatives of cytotoxic properties. Retrieved from [Link]
-
RSC Publishing. (2015, November 24). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Retrieved from [Link]
-
PMC - NIH. (n.d.). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Retrieved from [Link]
-
PMC. (2024, December 18). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]
-
PubMed. (2000, February 24). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Retrieved from [Link]
-
PMC. (2024, October 30). Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation. Retrieved from [Link]
Sources
- 1. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
Application Note: Synthesis and Evaluation of N-Arylpiperidine-3-carboxamide Analogues as NAMPT-Targeting Senomorphics
Introduction & Scientific Rationale
Cellular senescence—a state of stable cell cycle arrest coupled with a pro-inflammatory Senescence-Associated Secretory Phenotype (SASP)—is a primary driver of age-related pathologies. Recent medicinal chemistry efforts have identified N-arylpiperidine-3-carboxamides as a privileged scaffold for modulating senescence.
This scaffold functions primarily by inhibiting Nicotinamide Phosphoribosyltransferase (NAMPT) , the rate-limiting enzyme in the NAD+ salvage pathway. Senescent cells, which are metabolically hyperactive, rely heavily on this pathway. By targeting NAMPT, these analogues can act as:
-
Senolytics: Inducing apoptosis in senescent cells via severe NAD+/ATP depletion.
-
Senomorphics: Suppressing the SASP by limiting the metabolic fuel required for cytokine production.
This guide details a divergent synthetic route for these analogues and provides a self-validating biological evaluation protocol.
Chemical Retrosynthesis & Strategy
To maximize library diversity, we utilize a Late-Stage Functionalization strategy. The piperidine nitrogen is arylated first (Head Group), followed by hydrolysis and amide coupling (Tail Group). This allows for the rapid generation of "Tail" diversity, which is critical for optimizing pharmacokinetic properties.
Diagram 1: Retrosynthetic Analysis
Caption: Retrosynthetic breakdown of the target scaffold via amide disconnection and C-N cross-coupling.
Detailed Synthetic Protocols
Phase A: N-Arylation (Buchwald-Hartwig Cross-Coupling)
Objective: Install the aryl "Head Group" on the piperidine nitrogen. Rationale: We use a Pd-catalyzed approach over SnAr because many desirable aryl groups are electron-rich and unreactive to nucleophilic aromatic substitution.
Reagents:
-
Ethyl nipecotate (1.0 equiv)
-
Aryl bromide/chloride (1.0 equiv)[1]
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: XPhos or RuPhos (4 mol%) – Critical for sterically hindered amines.
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane (anhydrous)
Protocol:
-
Setup: In a glovebox or under Argon flow, charge a sealed tube with Pd₂(dba)₃, Ligand, and Cs₂CO₃.
-
Addition: Add the Aryl halide and Ethyl nipecotate. Add anhydrous dioxane (0.2 M concentration).
-
Reaction: Seal the tube and heat to 100°C for 12 hours .
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The secondary amine spot of nipecotate (usually low Rf) should disappear.
-
-
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc) to remove palladium black. Concentrate in vacuo.
-
Purification: Flash column chromatography.
Phase B: Ester Hydrolysis & Amide Coupling
Objective: Reveal the carboxylic acid and couple the "Tail" amine.
Protocol:
-
Hydrolysis: Dissolve the intermediate from Phase A in THF:MeOH:H₂O (3:1:1). Add LiOH (3.0 equiv). Stir at RT for 4 hours. Acidify to pH 4 with 1M HCl and extract with EtOAc.
-
Coupling:
-
Dissolve the carboxylic acid (1.0 equiv) in DMF.
-
Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 mins to activate the ester.
-
Add the functionalized amine (R-NH₂, 1.1 equiv).
-
Stir at RT for 16 hours.
-
-
Validation: Purify via HPLC. Confirm structure via ¹H-NMR and LC-MS.
-
Key NMR Signal: Look for the amide proton doublet (or broad singlet) around 8.0–9.0 ppm and the diagnostic piperidine multiplets.
-
Biological Evaluation: Senescence & NAMPT Activity[2][3][4][5][6]
Once synthesized, the analogues must be screened for their ability to selectively target senescent cells or modulate the SASP.
Diagram 2: Biological Screening Workflow
Caption: Workflow for inducing senescence and evaluating compound efficacy via phenotypic and metabolic assays.
Protocol: SA-β-Galactosidase Staining (Phenotypic Screen)
This assay detects the increased lysosomal mass and activity characteristic of senescent cells.[2]
Reagents:
-
Fixative: 2% Formaldehyde / 0.2% Glutaraldehyde in PBS.[3]
-
Staining Solution: 1 mg/mL X-gal, 40 mM Citric acid/Phosphate buffer (pH 6.0), 5 mM Potassium Ferrocyanide, 5 mM Potassium Ferricyanide, 150 mM NaCl, 2 mM MgCl₂.
Steps:
-
Wash: Aspirate media from treated cells (IMR-90) and wash 2x with PBS.
-
Fix: Add Fixative for exactly 5 minutes . Warning: Over-fixation destroys enzyme activity.
-
Stain: Wash 2x with PBS.[2][3] Add Staining Solution.[2][3][4]
-
Incubate: Incubate at 37°C (non-CO₂ incubator) for 12–16 hours.
-
Quantification: Count blue-stained cells under brightfield microscopy.
-
Success Metric: A potent senomorphic should reduce the % of blue cells or selectively kill them (senolysis) compared to vehicle control.
-
Protocol: Intracellular NAD+ Quantification (Mechanistic Validation)
To confirm the analogue acts via NAMPT inhibition, you must demonstrate NAD+ depletion.
-
Lysis: Lyse cells in 0.5M Perchloric acid (neutralizes NAD degrading enzymes).
-
Neutralization: Neutralize with 1M K₂CO₃.
-
Cycling Assay: Use an alcohol dehydrogenase (ADH) cycling assay. The reduction of MTT to formazan is proportional to the NAD+ pool.
-
Data Analysis: Normalize NAD+ levels to total protein content (BCA assay).
-
Expectation: Effective N-arylpiperidine-3-carboxamides should drop intracellular NAD+ levels by >50% at IC50 concentrations.
-
Data Summary & Troubleshooting
Structure-Activity Relationship (SAR) Trends
| Structural Region | Modification | Effect on Activity |
| Piperidine Core | Rigidification (e.g., bridged) | Generally reduces potency; flexibility is preferred for NAMPT binding. |
| N-Aryl (Head) | Electron-withdrawing groups (e.g., -CF3) | Increases metabolic stability; often improves potency. |
| Carboxamide (Tail) | Hydrophobic linker (e.g., -(CH2)4-Pyridine) | Critical for entering the NAMPT enzymatic tunnel. Short linkers lose activity. |
Expert Troubleshooting
-
Problem: Low yield in Buchwald coupling.
-
Solution: Ensure the amine (nipecotate) is free-base, not HCl salt. If using salt, add an extra equivalent of base. Switch ligand to BrettPhos if the aryl halide is deactivated.
-
-
Problem: High background in SA-β-Gal assay.
-
Problem: Compound precipitation in cell media.
-
Solution: These analogues can be lipophilic. Dissolve in DMSO first, then dilute. Final DMSO concentration must be <0.1% to avoid toxicity.
-
References
-
Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype. Source: PubMed Central (PMC) / National Institutes of Health. Context: Validates the specific N-arylpiperidine-3-carboxamide scaffold for senescence induction and antimelanoma activity.[5] URL:[Link]
-
Extracellular Nicotinamide Phosphoribosyltransferase (eNAMPT) is a Component of the Senescence-Associated Secretory Phenotype. Source: National Institutes of Health (NIH). Context: Establishes the biological link between NAMPT, NAD+ metabolism, and the SASP in senescent cells. URL:[Link]
-
Protocols to detect senescence-associated beta-galactosidase (SA-βgal) activity. Source: Nature Protocols / PubMed. Context: The gold-standard method for identifying senescent cells in culture, used as the primary readout for efficacy. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. buckinstitute.org [buckinstitute.org]
- 4. canvaxbiotech.com [canvaxbiotech.com]
- 5. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for N-(3-bromophenyl)pyridine-3-carboxamide
Case ID: SOL-3BPPC-DMSO Status: Open Priority: High (Blocker for Biological Assays) Compound Class: Nicotinamide Derivative / Kinase Inhibitor Fragment
Executive Summary
You are encountering solubility issues with N-(3-bromophenyl)pyridine-3-carboxamide (hereafter referred to as 3-BPPC ) in Dimethyl Sulfoxide (DMSO). While the core nicotinamide scaffold is generally soluble in DMSO, the addition of the lipophilic 3-bromophenyl ring introduces strong intermolecular halogen bonding and
This guide provides a tiered troubleshooting approach, moving from physical processing to chemical state modification.
Module 1: Rapid Diagnostic & Resolution (The "First Response")
Before altering your chemical formulation, verify the physical state of your system. 80% of solubility failures with this compound class are resolved here.
Diagnostic Checklist
| Symptom | Probable Cause | Immediate Action |
| Cloudy Suspension | Kinetic solubility barrier (Lattice energy > Solvation energy) | Apply Heat (60°C) + Sonication (See Protocol A). |
| Precipitate after Freezing | "Crash-out" due to moisture uptake (DMSO is hygroscopic) | Re-dissolve with heat; purge headspace with Argon/Nitrogen. |
| Gooey/Sticky Residue | Polymerization or Impurity (Oligomers) | Check purity via LC-MS. If >95%, treat as Salt Form issue. |
| Floating Particles | Static charge or hydrophobic aggregation | Vortex at max speed for 60s; Add 5% co-solvent (Protocol C). |
Module 2: The Science of Solvation (Root Cause Analysis)
To solve the problem, we must understand the molecular conflict.
The Lattice Energy Barrier
3-BPPC is not a simple organic solid. It possesses three distinct features that resist solvation:
-
Amide Hydrogen Bonding: The central amide linker (
) forms strong intermolecular hydrogen bond networks. -
Pyridine Nitrogen: Acts as a hydrogen bond acceptor, reinforcing the crystal structure.
-
Bromine Substituent: The heavy halogen atom introduces Halogen Bonding and increases lipophilicity (LogP ~2.5–3.0), favoring the solid state over the solvated state in "wet" DMSO.
The "Wet DMSO" Trap
DMSO is highly hygroscopic. It can absorb up to 10% water by weight from the atmosphere within 24 hours if left uncapped.
-
Mechanism: Water acts as an antisolvent for 3-BPPC. As water concentration increases, the solvent power of DMSO decreases exponentially for lipophilic aromatic amides.
-
Result: A stock solution that was clear yesterday precipitates today because the DMSO absorbed moisture.
Visualization: The Solvation Decision Tree
Figure 1: Decision logic for troubleshooting solubility issues. Follow the path to identify if the issue is physical (energy), chemical (salt form), or environmental (water contamination).
Module 3: Validated Protocols
Protocol A: The "Thermal Shock" Method (Standard)
Use this for initial stock preparation of the Free Base form.
-
Weighing: Weigh the target amount of 3-BPPC into a glass vial (avoid plastic if possible to prevent leaching, though polypropylene is acceptable for short term).
-
Solvent Addition: Add Anhydrous DMSO (Grade ≥99.9%) to achieve 80% of the final volume.
-
Why? Adding the full volume immediately makes it harder to impart shear force during vortexing.
-
-
Vortex: Vortex at maximum speed for 60 seconds.
-
Thermal Treatment: Place the vial in a water bath or heating block set to 60°C for 10–15 minutes.
-
Note: 3-BPPC is thermally stable at this temperature. Do not exceed 80°C to prevent DMSO degradation.
-
-
Sonication: While still warm, sonicate in an ultrasonic bath for 10 minutes (35–40 kHz).
-
Final Dilution: Add the remaining DMSO to reach target volume. Vortex again.
-
Inspection: Hold against a light source. If "schlieren" lines (swirls) are visible, it is not fully dissolved. Repeat heat/sonicate cycle.
Protocol B: The "Salt Correction" (For HCl/TFA Salts)
If you purchased the HCl salt, it may not dissolve in pure DMSO because the ionic lattice is too strong for the organic solvent.
-
Identification: Check the product label. Does it say • HCl or • xHCl?
-
Modification:
-
Option 1 (Biological Assays): Dissolve in DMSO as usual, but add 1-2 equivalents of Triethylamine (TEA) or DIPEA. This "frees" the base in situ, improving solubility in the organic phase.
-
Option 2 (Chemical Synthesis): Perform a biphasic extraction (DCM/Water + NaHCO3) to isolate the free base before dissolving in DMSO.
-
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I store my 100 mM stock at -20°C? A: Yes, but with a warning. DMSO freezes at ~18.5°C. Upon freezing, the solute is excluded from the crystal lattice of the solvent, creating local zones of super-concentration that precipitate.
-
Fix: When thawing, you MUST heat to 37-40°C and vortex. Do not use the stock immediately after thawing; it will likely be non-homogeneous.
Q2: My solution turned yellow after heating. Is it degraded? A: Likely not. Pyridine derivatives often exhibit slight color shifts (thermochromism) or trace oxidation of the amine/pyridine nitrogen upon heating. Check purity via LC-MS if the color deepens to dark orange/brown. A light yellow tint is acceptable for this compound class.
Q3: Why can't I just use water? A: 3-BPPC is lipophilic. The bromine and aromatic rings make it poorly soluble in aqueous media (< 100 µM). You must use a "stock" in DMSO, then dilute into your assay buffer (keeping DMSO < 1% final concentration).
Q4: I need to inject this into mice. Can I use 100% DMSO? A: Absolutely not. DMSO is toxic at high volumes.
-
Recommended Vehicle: 5% DMSO (containing the drug) + 40% PEG400 + 5% Tween 80 + 50% Saline.
-
Procedure: Dissolve drug in DMSO first. Add PEG400/Tween. Vortex. Slowly add Saline last while vortexing to prevent crashing out.
References
-
Cayman Chemical. (2022).[1] Nicotinamide Product Information & Solubility Data. Retrieved from
-
Balcerowska-Czerniak, G., et al. (2021). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions. MDPI Processes. Retrieved from
-
Gaylord Chemical. (2020). DMSO Physical Properties and Solubility Data. Retrieved from
-
Lipinski, C., et al. (2003). Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles. Journal of Biomolecular Screening. Retrieved from
-
PubChem. (2025).[2][3] N-(3-bromophenyl)acetamide Compound Summary. National Library of Medicine. Retrieved from
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific handling instructions regarding toxicity and personal protective equipment.
Sources
Technical Support Center: Purification of N-Arylpyridine-3-Carboxamides
Core Solvent Selection Matrix
The purification of N-arylpyridine-3-carboxamides (nicotinamide derivatives) presents a unique challenge: the molecule contains a polar, hydrogen-bonding amide/pyridine core and a lipophilic aryl tail. Successful recrystallization requires balancing these opposing properties.[1]
The Golden Rule: The ideal solvent dissolves the carboxamide at its boiling point but shows minimal solubility at
Primary Solvent Systems
| Solvent System | Polarity | Suitability | Mechanism of Action |
| Ethanol (Absolute) | High | First Choice | Excellent H-bond matching with the amide/pyridine core. High temperature coefficient of solubility. |
| Ethanol / Water | High | Standard | Binary system. Water acts as the antisolvent to force precipitation upon cooling. Ideal for removing inorganic salts. |
| Ethyl Acetate (EtOAc) | Moderate | Alternative | Best for highly lipophilic |
| Toluene | Low | Specialized | Used when the product is too soluble in alcohols. Requires high heat; good for removing non-polar impurities. |
| DMF / Water | Very High | Rescue | "Dissolve and crash" method. Not true recrystallization; used for high-MW analogs that are insoluble in boiling EtOH. |
Decision Logic: Solvent Selection
The following workflow illustrates the logical path for selecting the correct solvent based on your crude material's behavior.
Figure 1: Decision tree for selecting the optimal recrystallization solvent system based on solubility observations.
Troubleshooting Guide: The "Oiling Out" Phenomenon
Issue: The solution becomes cloudy, and instead of crystals, a viscous oil droplet layer forms at the bottom of the flask. Cause: The saturation temperature of the solute exceeds the melting point of the solvated solid (liquid-liquid phase separation). This is extremely common with amides due to their ability to hold solvent in the lattice.
The "Rescue" Protocol (Self-Validating System)
Step 1: Re-dissolution Return the flask to the heat source. Add just enough of the primary solvent (e.g., Ethanol) to redissolve the oil into a clear solution at boiling point.
Step 2: The Temperature Gap Measure the temperature. If the oil forms immediately upon removing heat, your solution is too concentrated. Add 10-20% more solvent.
Step 3: Seeding (The Critical Control Point) You must have a seed crystal. If you have none:
-
Take a glass rod, dip it in the solution.
-
Let the solvent evaporate on the rod until a white solid forms.
-
Re-insert the rod into the cooling solution to induce nucleation.
Step 4: Slow Cooling Insulate the flask with a towel or place it in a warm water bath that is allowed to cool to room temperature naturally. Do not use an ice bath yet. Rapid cooling promotes oiling out.
Figure 2: Workflow for recovering a crystallization batch that has "oiled out."
Standard Operating Procedures (SOPs)
Protocol A: Binary Solvent Recrystallization (EtOH/H₂O)
Best for: General N-arylpyridine-3-carboxamides with moderate impurities.
-
Dissolution: Place crude solid in an Erlenmeyer flask. Add absolute ethanol (approx. 5-10 mL per gram). Heat to reflux.
-
Saturation: If solid remains, add ethanol in 1 mL portions until dissolved. If the solution is dark/colored, add activated charcoal (1% w/w), boil for 2 mins, and filter hot through Celite.
-
The Cloud Point: Remove from heat. While still hot, add distilled water dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Clarification: Add 1-2 drops of hot ethanol to clear the turbidity.
-
Crystallization: Allow the clear solution to cool to room temperature undisturbed (approx. 2 hours).
-
Harvest: Cool in an ice bath (
) for 30 minutes. Filter via vacuum filtration.[2] Wash with cold 50% EtOH/Water.
Protocol B: Trituration (For Sticky Solids)
Best for: Removing unreacted aniline starting material without full recrystallization.
-
Suspend the crude solid in diethyl ether or cold ethanol.
-
Sonicate for 10 minutes.
-
Filter the suspension.[2] The impurities (often more soluble) remain in the filtrate, while the pure amide remains on the filter paper.
Frequently Asked Questions (FAQ)
Q: My product has a yellow tint. How do I remove it? A: N-arylpyridine-3-carboxamides should generally be white or off-white. A yellow tint often indicates traces of the starting aniline or oxidation byproducts.
-
Solution: Use Protocol A but include the activated charcoal step. If the color persists, perform a wash of the solid with cold, dilute HCl (0.1 M) before recrystallization. Warning: Do not use strong acid or high heat with acid, as the pyridine ring will protonate and dissolve, reducing your yield.
Q: Can I use acid to wash away the unreacted aniline? A: This is risky. While the aniline impurity is basic, your product (pyridine ring) is also basic.
-
Recommendation: Rely on solubility differences first. Most anilines are highly soluble in cold ethanol, whereas the amide product is not. Recrystallization is safer than acid-base extraction for this specific class.
Q: I have low yield. Where is my product? A: Check the mother liquor (filtrate).
-
Run a TLC of the filtrate.
-
If the spot for your product is intense, you used too much solvent.
-
Fix: Rotovap the filtrate to half volume and cool again to harvest a "second crop" of crystals.
References
-
Solubility of Nicotinamide Derivatives: Wang, J., et al. "Solubility of Nicotinamide in Different Solvents." Journal of Chemical & Engineering Data, 2021.
-
General Amide Purification Strategies: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for recrystallization techniques).
-
Oiling Out Mechanisms & Control: Duffy, D., et al.[3] "In situ monitoring, control and optimization of a liquid–liquid phase separation crystallization." Chemical Engineering Science, 2012.[3] [3]
-
Synthesis and Purification of N-phenylnicotinamides: Severina, H., et al. "Synthesis and pharmacological evaluation of N-aryl derivatives." Journal of Medicinal Chemistry, related contexts for amide purification.
Sources
Optimizing Suzuki coupling conditions for electron-poor aryl bromides
To: User From: Technical Support Center – Advanced Catalysis Division Subject: Optimization Guide: Suzuki-Miyaura Coupling of Electron-Poor Aryl Bromides
Executive Summary
You are working with electron-poor aryl bromides (e.g., those substituted with -NO₂, -CN, -CF₃, -COR). Mechanistically, these are activated electrophiles . Unlike their electron-rich or chloro- counterparts, the challenge here is rarely reactivity; it is selectivity and stability .
Because Oxidative Addition (OA) is rapid for these substrates, the catalytic cycle often bottlenecks at Transmetallation (TM) . This kinetic imbalance leaves the active Pd(II) intermediate vulnerable to side pathways, primarily dehalogenation (reduction) and homocoupling .
This guide provides a self-validating troubleshooting framework to restore catalytic balance.
Module 1: The Mechanistic Bottleneck
Why your reaction might fail despite "easy" substrates.
For electron-deficient aryl bromides, the C-Br bond is weak. The Palladium(0) catalyst inserts rapidly.[1]
-
The Trap: If Transmetallation is slow (due to steric bulk, poor base choice, or boronic acid stability), the long-lived Pd(II)-Ar species will seek alternative stabilization pathways.
-
The Consequence: You observe rapid consumption of starting material but low yields of the desired biaryl, replaced by reduced arenes (Ar-H) or homocoupled byproducts.[2]
Visualizing the Kinetic Imbalance
The following diagram illustrates where the cycle breaks down for electron-poor substrates.
Figure 1: Kinetic landscape for electron-poor aryl bromides. Note the accumulation of Pd(II) leading to side reactions.
Module 2: Critical Parameter Optimization
Base Selection (The Control Knob)
Since Transmetallation is the rate-limiting step, the base is your primary tool for optimization.
-
Avoid: Strong alkoxide bases (e.g., NaOtBu, NaOEt). These act as hydride sources, promoting dehalogenation (Ar-Br
Ar-H) [1]. -
Recommended: Weak, inorganic bases.
-
Standard:
or (2-3 equiv). -
High Performance:
or . Cesium, often called the "Cesium Effect," improves solubility in organic solvents and facilitates transmetallation of hindered or electron-poor systems [2].
-
Ligand Strategy
You do not need the ultra-active ligands required for aryl chlorides. In fact, overly electron-rich ligands can sometimes stabilize the Pd(II) species too much, retarding reductive elimination.
-
Tier 1 (General Purpose):
(Triphenylphosphine). Often sufficient and cheap. -
Tier 2 (For Stability): SPhos or XPhos . While usually for chlorides, these bulky biaryl phosphines create a protective steric shell that prevents Pd-black formation and suppresses homocoupling, even if OA is not the issue [3].
-
Tier 3 (For Difficult Transmetallation): dppf . The large bite angle accelerates reductive elimination, which can be beneficial if the product is sterically crowded.
Solvent Systems
-
The Golden Rule: You must have water present (unless using specialized anhydrous protocols with fluorides). The base requires water to form the reactive boronate species.
-
Best Mix: 1,4-Dioxane/Water (4:1) or Toluene/Water (using SPhos).
-
Avoid: Primary alcohols (Ethanol/Methanol) if you see dehalogenation. They serve as hydride donors.
Module 3: Troubleshooting Guide (Q&A)
Issue A: "My aryl bromide is gone, but I isolated the reduced product (Ar-H)."
Diagnosis: Dehalogenation.
Mechanism: The Pd(II)-Ar species underwent
-
Switch Solvent: Move from alcoholic solvents to DMF or Toluene .
-
Change Base: Switch from alkoxides (NaOEt) to
. -
Increase Concentration: Higher concentration of Boronic Acid accelerates the bimolecular Transmetallation step, outcompeting the unimolecular decomposition.
Issue B: "I see a lot of homocoupling of the Boronic Acid (Ar'-Ar')."
Diagnosis: Oxidative Homocoupling.[3] Mechanism: Oxygen in the system re-oxidizes Pd(0) to Pd(II), or the Pd(II) intermediate undergoes ligand exchange with two boronic acids. Solution Protocol:
-
Degas Rigorously: Sparging with
for 15 minutes is mandatory. -
Slow Addition: Add the boronic acid slowly (syringe pump) to keep its standing concentration low relative to the aryl bromide.
-
Pre-catalyst: Use a Pd(0) source like
instead of to avoid the initial reduction step that consumes boronic acid [4].
Issue C: "The reaction stalls at 50% conversion."
Diagnosis: Catalyst Deactivation (Pd Black formation) or Boronic Acid Decomposition (Protodeboronation). Solution Protocol:
-
Check Boronic Acid Stability: Electron-poor aryl bromides often couple with electron-rich or heteroaryl boronic acids. These boronic acids are prone to hydrolysis (protodeboronation).
-
Fix: Use MIDA boronates or Potassium Trifluoroborates (
) for slow release of the active species.
-
-
Stabilize Pd: Switch to Pd(dppf)Cl₂ . The bidentate ligand prevents agglomeration better than monodentate
.
Module 4: The "Gold Standard" Protocol
Use this as your baseline experiment for electron-poor aryl bromides.
| Component | Recommendation | Function |
| Catalyst | Robust, air-stable, resists dehalogenation. | |
| Ligand | (Included in catalyst) | Large bite angle promotes Reductive Elimination. |
| Base | "Cesium Effect" aids transmetallation; mild enough to prevent side rxns. | |
| Solvent | THF / Water (9:1) or Dioxane / Water (4:1) | Water is essential for boronate formation. |
| Temp | 60°C - 80°C | Moderate heat. Avoid reflux if possible to limit dehalogenation. |
| Time | 2 - 6 Hours | Monitor by HPLC/TLC. Reaction should be fast. |
Decision Tree for Optimization
Figure 2: Troubleshooting logic flow.
References
-
Navarro, O. et al. (2005).[1] "Dehalogenation of Aryl Halides: A Common Side Reaction." Journal of Organic Chemistry.
-
Miyaura, N. (2002). "Metal-Catalyzed Cross-Coupling Reactions." Springer.
-
Martin, R. & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.
-
Lennox, A. J. J. & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews.
Sources
Overcoming catalyst poisoning in palladium-catalyzed functionalization
Topic: Overcoming Catalyst Poisoning in Palladium-Catalyzed Functionalization
Welcome to the Pd-Catalysis Resilience Center. You are likely here because your cross-coupling (Suzuki, Buchwald-Hartwig, Heck) or C-H activation has stalled, failed upon scale-up, or is showing inconsistent kinetics.
This guide is not a textbook. It is a Level 3 Troubleshooting Manual designed to diagnose the specific mode of catalyst death—whether by extrinsic poisoning, intrinsic instability, or ligation failure—and provide immediate remediation protocols.
Quick Triage: What are you seeing?
| Symptom | Probable Cause | Immediate Action Module |
| Reaction turns black/precipitates immediately. | "Pd-Black" Aggregation. Ligand dissociation or reduction by amine/solvent. | [Go to Module 2] |
| Reaction stalls at ~20-40% conversion; adding more time helps nothing. | Catalyst Poisoning or Product Inhibition .[1] Active site blocked by byproduct or impurity.[2][3] | [Go to Module 1] |
| Reaction works on 50mg but fails on 5g. | Trace Impurity Accumulation. S/metal contaminants in starting material. | [Go to Module 3] |
| Substrate contains Pyridine, Thiophene, or Imidazole. | Heterocycle Coordination. Substrate is acting as a ligand poison.[4] | [Go to Module 2] |
Module 1: The "Is it Dead?" Diagnostic
Issue: The reaction stalls. You need to distinguish between catalyst death (irreversible) and equilibrium inhibition (reversible).
The "Standard Addition" Spike Protocol
Do not guess. Perform this self-validating test to determine if your catalyst is poisoned or if the reaction has simply reached equilibrium/stalled due to reagent depletion.
Protocol:
-
Baseline: Take an aliquot of the stalled reaction (e.g., at 40% conversion). Analyze via HPLC/UPLC to confirm substrate remains.
-
The Spike: In a glovebox or under counter-flow
, add a fresh portion of the catalyst (50% of original loading) and reagents (if limiting reagent is depleted). -
The Watch: Monitor for 30-60 minutes.
Interpretation:
-
Scenario A (Rate Resumes): The original catalyst died (thermal decomposition or irreversible poisoning).
-
Fix: Switch to a more stable precatalyst (see Module 2) or lower the temperature.
-
-
Scenario B (No Rate Change): The reaction environment is toxic (product inhibition) or the catalyst is still alive but dormant (equilibrium issue).
-
Fix: Check for product inhibition (is the product a pyridine?); verify base solubility.
-
Module 2: The Heterocycle Trap (N & S Management)
Issue: Substrates containing pyridines, imidazoles, or thioethers often bind Pd(II) intermediates, ejecting the phosphine ligand and forming an inactive "off-cycle" resting state.
Technical Insight: The "G3 vs. G4" Decision
Many researchers use Buchwald G3 precatalysts. However, for N-heterocycles, G3 can be self-inhibitory .
-
Mechanism: G3 activation releases a carbazole byproduct.[5] This carbazole can competitively bind to the Pd center, especially when the target substrate is also challenging.
-
Solution: Buchwald G4 Precatalysts . The G4 backbone is methylated, preventing the carbazole byproduct from coordinating to the metal center.
Visualizing the Poisoning Pathway:
Caption: Figure 1. The "Off-Cycle" Trap. Nitrogen-containing substrates (red path) compete with the phosphine ligand, leading to inactive species and eventual Pd-black formation.
Recommended Ligand Systems for "Difficult" Heterocycles
| Substrate Class | Recommended Ligand/Precatalyst | Why? |
| Pyridines / Azines | XPhos Pd G4 or RuPhos Pd G4 | High steric bulk prevents N-coordination; G4 scaffold prevents carbazole inhibition. |
| Imidazoles / Azoles | BrettPhos Pd G4 | Electron-rich nature stabilizes the oxidative addition complex against displacement. |
| Thiophenes / Thioethers | SPhos Pd G3/G4 | Designed specifically for S-containing substrates; high turnover frequency outcompetes S-poisoning. |
| Unprotected Amines | Mor-DalPhos or RuPhos | Prevents "amine arrest" via bidentate chelation or steric shielding. |
Module 3: The Invisible Killer (Trace Impurities)
Issue: "It worked on the small scale." Scale-up concentrates trace impurities (S, Se, heavy metals) from solvents or starting materials (especially those made via Fe/Sn reductions) that irreversibly bind Pd.
FAQ: How do I clean my starting material?
Do not rely on standard flash chromatography; it often fails to remove ppb-level sulfur or metal contaminants.
Protocol: The Scavenger Treatment Before adding the catalyst, treat your substrate/solvent mixture:
-
Add Scavenger: Add 5-10 wt% of activated carbon (e.g., Darco KB-G) or a specific metal scavenger (e.g., QuadraPure™ TU for thioureas/metals).
-
Heat & Stir: Reflux for 1 hour (or stir at reaction temp).
-
Hot Filter: Filter through a Celite pad while hot.
-
Proceed: Use this filtrate for the Pd reaction.
Note: If the reaction is strictly sensitive to oxidation, ensure the scavenger does not introduce
Module 4: Kinetic Profiling & Protocol Adjustment
Issue: The catalyst dies because the Oxidative Addition (OA) is too slow, leaving Pd(0) vulnerable to aggregation.
The "High-Concentration" Strategy
Contrary to intuition, diluting a reaction often worsens catalyst stability.
-
Reasoning: Pd(0) stability depends on the rate of Oxidative Addition (OA) to the aryl halide. If OA is slow (due to dilution), the naked Pd(0) exists longer and is more likely to aggregate into Pd black.
-
Action:
-
Increase concentration (e.g., from 0.1 M to 0.5 M or even 1.0 M).
-
Use the "Slow Addition of Catalyst" method: Add the catalyst in 3 portions over 1 hour to maintain a steady concentration of active species without overwhelming the system.
-
References
-
Mechanisms of Deactivation
-
Crabtree, R. H. (2015). Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Cure. Chemical Reviews.
-
-
Buchwald Precatalyst Generations (G3 vs G4)
-
Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science.
- Note: This seminal paper details the methylation of the amine backbone to prevent carbazole inhibition.
-
-
Sulfur Poisoning & Scavenging
-
Dunetz, J. R., et al. (2019). Large-Scale Applications of Transition Metal Catalysis in the Pharmaceutical Industry. Chemical Reviews.
-
-
Heterocycle Management
-
Ishiyama, T., et al. (2010). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
Sources
Technical Support Center: HPLC Separation of N-(3-bromophenyl)pyridine-3-carboxamide
Welcome to the dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) separation of N-(3-bromophenyl)pyridine-3-carboxamide. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure robust and reliable analytical results.
Introduction
N-(3-bromophenyl)pyridine-3-carboxamide is a molecule of interest in pharmaceutical research. Its structure, featuring a pyridine ring and a bromophenyl group, presents unique challenges and considerations for developing a successful HPLC separation method. The basicity of the pyridine nitrogen and the overall hydrophobicity of the molecule are key factors that influence its chromatographic behavior. This guide will walk you through common issues and their solutions, grounded in established chromatographic principles.
Chemical Properties of N-(3-bromophenyl)pyridine-3-carboxamide
| Property | Value | Source |
| Molecular Formula | C12H9BrN2O | |
| Molecular Weight | 277.12 g/mol | |
| Appearance | Solid | |
| Predicted logP | 1.9006 | [1] |
I. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the development and execution of HPLC methods for N-(3-bromophenyl)pyridine-3-carboxamide.
Q1: What is the best type of HPLC column to start with for this compound?
A1: For a compound with the characteristics of N-(3-bromophenyl)pyridine-3-carboxamide, a reversed-phase C18 or C8 column is the recommended starting point. These columns separate compounds based on hydrophobicity, which is a primary retention mechanism for this molecule.[2] Given the presence of the basic pyridine moiety, it is crucial to select a column with low silanol activity or one that is well end-capped to prevent peak tailing. Columns with a phenyl-hexyl stationary phase can also be considered to leverage potential π-π interactions with the aromatic rings in the analyte.[3]
Q2: How do I choose the initial mobile phase composition?
A2: A good starting point for reversed-phase HPLC is a mixture of water and an organic solvent like acetonitrile or methanol.[4] For N-(3-bromophenyl)pyridine-3-carboxamide, begin with a mobile phase of 50:50 (v/v) Acetonitrile:Water and adjust from there. Increasing the percentage of the organic solvent will decrease the retention time, while decreasing it will increase retention.[2] It is also advisable to incorporate a buffer to control the pH of the mobile phase.
Q3: Why is controlling the mobile phase pH important for this analysis?
A3: The pyridine ring in N-(3-bromophenyl)pyridine-3-carboxamide has a basic nitrogen atom with a pKa around 5.2.[5] The pH of the mobile phase will determine the ionization state of this nitrogen.[4] At a pH below its pKa, the pyridine nitrogen will be protonated (positively charged), which can lead to strong interactions with residual silanol groups on the silica-based stationary phase, resulting in poor peak shape (tailing).[6] To ensure consistent retention and symmetrical peaks, it is recommended to use a buffered mobile phase with a pH either below 3 or above 7, keeping in mind the stability limits of your column. A low pH (e.g., using 0.1% formic acid or trifluoroacetic acid) will ensure the analyte is consistently in its protonated form and can minimize silanol interactions.[2]
Q4: What should I do if my peak is too broad?
A4: Broad peaks can be caused by several factors.[7]
-
Column Overload: Try injecting a smaller amount of your sample.
-
Extra-column Volume: Ensure that the tubing connecting your injector, column, and detector is as short and narrow as possible.
-
Inappropriate Mobile Phase: The sample solvent should be weaker than or similar in strength to the mobile phase. Injecting a sample dissolved in a much stronger solvent can cause peak distortion.[8]
-
Column Degradation: The column may be nearing the end of its life. Try flushing the column or replacing it.
Q5: What detection wavelength is appropriate for this compound?
A5: N-(3-bromophenyl)pyridine-3-carboxamide contains aromatic rings, which will exhibit UV absorbance. A good starting point for UV detection would be to scan the absorbance spectrum of the compound to find the wavelength of maximum absorbance (λmax). Typically, for compounds with similar structures, a wavelength in the range of 254 nm to 280 nm is a reasonable starting point.
II. Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common problems encountered during the HPLC analysis of N-(3-bromophenyl)pyridine-3-carboxamide.
Problem: Peak Tailing
Peak tailing is a common issue, especially with basic compounds like N-(3-bromophenyl)pyridine-3-carboxamide. It manifests as an asymmetrical peak with a "tail" extending from the peak maximum.
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing issues.
| Potential Cause | Explanation | Recommended Solution |
| Secondary Silanol Interactions | The basic pyridine nitrogen can interact with acidic silanol groups on the stationary phase, causing peak tailing.[6] | 1. Lower Mobile Phase pH: Add 0.1% formic acid or trifluoroacetic acid to the mobile phase to protonate the silanol groups and minimize interaction.[2] 2. Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column designed for analyzing basic compounds.[8] |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to asymmetrical peaks.[8] | 1. Reduce Injection Volume: Decrease the volume of sample injected onto the column. 2. Dilute the Sample: Lower the concentration of the analyte in your sample. |
| Column Contamination/Frit Blockage | Accumulation of particulate matter or strongly retained compounds on the column inlet frit can distort peak shape.[7][9] | 1. Use a Guard Column: A guard column can protect the analytical column from contaminants. 2. Filter Samples: Ensure all samples are filtered through a 0.22 or 0.45 µm syringe filter before injection. 3. Backflush the Column: Reverse the column direction and flush with a strong solvent to remove contaminants. |
Problem: Poor Resolution
Poor resolution means that the peak for N-(3-bromophenyl)pyridine-3-carboxamide is not well separated from other peaks in the chromatogram.
| Potential Cause | Explanation | Recommended Solution |
| Inadequate Mobile Phase Strength | The mobile phase may be too strong (eluting the compound too quickly) or too weak (causing excessive band broadening). | 1. Adjust Organic Content: Systematically vary the percentage of organic solvent in the mobile phase. A 10% change in organic modifier can significantly impact retention.[2] 2. Try a Different Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter selectivity and improve resolution.[4] |
| Suboptimal Stationary Phase | The chosen column may not provide the necessary selectivity for the separation. | 1. Change Column Chemistry: If a C18 column is not providing adequate resolution, try a C8 or a Phenyl-Hexyl column to exploit different retention mechanisms.[3] |
| Incorrect Flow Rate | The flow rate affects the time the analyte spends interacting with the stationary phase and can impact resolution. | 1. Optimize Flow Rate: Decrease the flow rate to increase the interaction time with the stationary phase, which can sometimes improve resolution. |
Problem: Retention Time Variability
Inconsistent retention times from one injection to the next can compromise the reliability of your analytical method.
Logic Diagram for Retention Time Variability
Caption: A decision tree for diagnosing retention time variability.
| Potential Cause | Explanation | Recommended Solution |
| Inconsistent Mobile Phase Composition | Improperly mixed or degraded mobile phase can cause retention time shifts.[8] | 1. Prepare Fresh Mobile Phase Daily: Buffers and aqueous mobile phases can support microbial growth. 2. Precise Measurement: Accurately measure the volumes of the mobile phase components.[10] 3. Degas Mobile Phase: Dissolved gases can form bubbles in the pump, leading to flow rate inaccuracies.[9] |
| Fluctuating Column Temperature | Changes in ambient temperature can affect retention times. | 1. Use a Column Oven: A thermostatically controlled column compartment will ensure a stable operating temperature. |
| Insufficient Column Equilibration | The column needs to be fully equilibrated with the mobile phase before starting a sequence of injections. | 1. Allow Adequate Equilibration Time: Flush the column with at least 10-20 column volumes of the mobile phase before the first injection. |
| Pump Malfunction | Leaks or worn pump seals can lead to an inconsistent flow rate. | 1. System Check: Check for any leaks in the system fittings. 2. Pump Maintenance: Perform regular maintenance on the pump seals and check valves. |
III. Standard Operating Procedure (SOP)
This section provides a starting point for an HPLC method for the analysis of N-(3-bromophenyl)pyridine-3-carboxamide. This method will likely require optimization for your specific application and instrumentation.
Sample Preparation
-
Accurately weigh a known amount of N-(3-bromophenyl)pyridine-3-carboxamide standard.
-
Dissolve the standard in a suitable solvent to create a stock solution of known concentration (e.g., 1 mg/mL). A mixture of acetonitrile and water (e.g., 50:50 v/v) is a good starting diluent.
-
Perform serial dilutions of the stock solution to prepare working standards and quality control samples at the desired concentrations.
-
Filter all samples and standards through a 0.45 µm or 0.22 µm syringe filter prior to injection.
HPLC Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | A standard HPLC system with a UV detector. | |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size (with low silanol activity). | A common starting point for moderately hydrophobic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acid helps to control the ionization of the analyte and silanol groups.[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC.[4] |
| Gradient Program | Start with a 5-minute isocratic hold at 30% B, then a linear gradient to 95% B over 15 minutes. Hold at 95% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. | A gradient elution is often necessary to separate the main compound from any impurities.[4] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Using a column oven improves reproducibility. |
| Injection Volume | 10 µL | This can be optimized based on analyte concentration and sensitivity. |
| Detection | UV at 260 nm (or λmax) | The aromatic structure should provide good UV absorbance. |
Data Analysis
-
Integrate the peak corresponding to N-(3-bromophenyl)pyridine-3-carboxamide.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in unknown samples by interpolating their peak areas from the calibration curve.
-
Assess system suitability parameters such as peak asymmetry (tailing factor), theoretical plates, and retention time precision to ensure the validity of the results. Ideally, the tailing factor should be between 0.9 and 1.5.
IV. References
-
Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (n.d.). Retrieved from
-
Expert Guide to Troubleshooting Common HPLC Issues - AELAB. (n.d.). Retrieved from
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.). Retrieved from
-
Review on Common Observed HPLC Troubleshooting Problems | Rhenium Group. (n.d.). Retrieved from
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC | LCGC International. (2013, November 1). Retrieved from
-
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. (n.d.). Retrieved from
-
HPLC Tips & Tricks – Mobile Phase Preparation - Merck Millipore. (n.d.). Retrieved from
-
Tips and Tricks of HPLC System Troubleshooting - Agilent. (n.d.). Retrieved from
-
N-(3-Bromophenyl)pyridine-3-carboxamide | Sigma-Aldrich. (n.d.). Retrieved from
-
How Do I Choose? A guide to HPLC column selection | Agilent. (2021, December 16). Retrieved from
-
Method for pyridine amine derivative - Chromatography Forum. (2015, July 20). Retrieved from
-
Reversed Phase HPLC Method Development - Phenomenex. (n.d.). Retrieved from
-
Compound N-(3-nitrophenyl)pyridine-3-carboxamide - ChemDiv. (n.d.). Retrieved from
Sources
- 1. Compound N-(3-nitrophenyl)pyridine-3-carboxamide - Chemdiv [chemdiv.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. rheniumgroup.co.il [rheniumgroup.co.il]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. aelabgroup.com [aelabgroup.com]
- 10. merckmillipore.com [merckmillipore.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shifts of N-(3-bromophenyl)pyridine-3-carboxamide
For researchers and professionals in drug development and chemical sciences, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. This guide provides a detailed analysis of the ¹H NMR chemical shifts for N-(3-bromophenyl)pyridine-3-carboxamide, a molecule of interest in medicinal chemistry. By comparing expected values with data from structural analogs, we offer a comprehensive reference for the interpretation of its spectrum.
The Structure and Its Spectroscopic Implications
N-(3-bromophenyl)pyridine-3-carboxamide comprises a pyridine-3-carboxamide moiety linked to a 3-bromophenyl group via an amide bond. The ¹H NMR spectrum of this compound is influenced by the electronic environments of the protons on both aromatic rings and the amide proton. The electron-withdrawing nature of the bromine atom and the carboxamide group, along with the aromatic ring currents, dictates the specific chemical shifts observed.
Predicted ¹H NMR Chemical Shifts: A Positional Analysis
The Pyridine Ring Protons:
The protons on the pyridine ring are expected to resonate at lower fields (higher ppm values) due to the electron-withdrawing effect of the nitrogen atom. In the parent compound, nicotinamide (pyridine-3-carboxamide), these protons typically appear in the range of 7.5 to 9.0 ppm.[1][2] The attachment of the 3-bromophenyl group through the amide linkage will further influence these shifts, primarily through space and electronic effects.
The Phenyl Ring Protons:
The protons on the 3-bromophenyl ring are subject to the inductive and mesomeric effects of both the bromine atom and the amide substituent. Bromine, being an electronegative atom, will deshield the adjacent protons.[3] The amide group, while having an electron-withdrawing carbonyl, also possesses a nitrogen with a lone pair that can donate electron density into the ring through resonance. The interplay of these effects will determine the final chemical shifts of the four protons on this ring, which are expected to fall within the typical aromatic region of 6.5-8.0 ppm.[4]
The Amide Proton (-NH-):
The amide proton is characteristically found at a lower field, often as a broad singlet, due to its acidic nature and potential for hydrogen bonding. Its chemical shift is highly dependent on the solvent, concentration, and temperature, typically appearing in the range of 8.0 to 10.0 ppm, and sometimes even higher.[5][6]
Comparative Analysis with Structural Analogs
To substantiate our predictions, we can draw comparisons with the known ¹H NMR data of related molecules.
Nicotinamide (Pyridine-3-carboxamide):
The ¹H NMR spectrum of nicotinamide provides a baseline for the pyridine ring protons. In D₂O, the aromatic protons of nicotinamide show distinct multiplets, with the proton adjacent to the nitrogen (H2) and the proton between the nitrogen and the amide group (H6) being broader due to the quadrupolar relaxation of the nitrogen atom.[1]
Substituted N-Phenyl-Pyridine-Carboxamides:
Studies on various substituted N-phenyl-pyridine-carboxamides reveal trends in chemical shifts based on the nature and position of the substituents on the phenyl ring. For instance, electron-withdrawing groups on the phenyl ring generally lead to a downfield shift of the amide proton and the protons on the phenyl ring itself.[7][8]
Summary of Predicted and Comparative Chemical Shifts
The following table summarizes the predicted ¹H NMR chemical shifts for N-(3-bromophenyl)pyridine-3-carboxamide and compares them with the experimental data for nicotinamide.
| Proton | Predicted Chemical Shift (ppm) for N-(3-bromophenyl)pyridine-3-carboxamide | Experimental Chemical Shift (ppm) for Nicotinamide (in D₂O) [1] | Rationale for Prediction |
| Pyridine H2 | 8.8 - 9.0 | ~8.7 (broad) | Deshielded by adjacent nitrogen and influenced by the amide linkage. |
| Pyridine H4 | 8.0 - 8.2 | ~8.2 | Influenced by the nitrogen and the amide group. |
| Pyridine H5 | 7.4 - 7.6 | ~7.5 | Least affected by the nitrogen and amide group. |
| Pyridine H6 | 8.6 - 8.8 | ~8.7 (broad) | Deshielded by adjacent nitrogen. |
| Phenyl H2' | 7.8 - 8.0 | - | Ortho to the electron-withdrawing amide group. |
| Phenyl H4' | 7.3 - 7.5 | - | Para to the amide group and meta to the bromine. |
| Phenyl H5' | 7.2 - 7.4 | - | Meta to both the amide and bromine. |
| Phenyl H6' | 7.5 - 7.7 | - | Ortho to the bromine and meta to the amide. |
| Amide NH | 9.0 - 10.0 (broad) | - | Acidic proton, solvent-dependent, deshielded by the carbonyl and aromatic rings. |
Experimental Protocol: ¹H NMR Spectroscopy
To experimentally determine the chemical shifts, the following protocol can be employed:
-
Sample Preparation: Dissolve approximately 5-10 mg of N-(3-bromophenyl)pyridine-3-carboxamide in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to consider are the number of scans, relaxation delay, and acquisition time to ensure good signal-to-noise and resolution.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Referencing: Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Logical Workflow for Spectral Assignment
The following diagram illustrates the logical workflow for assigning the proton signals in the ¹H NMR spectrum of N-(3-bromophenyl)pyridine-3-carboxamide.
Caption: Workflow for ¹H NMR spectral assignment.
Conclusion
This guide provides a detailed predictive and comparative analysis of the ¹H NMR chemical shifts for N-(3-bromophenyl)pyridine-3-carboxamide. By understanding the electronic effects of the substituents and comparing with known analogs, researchers can confidently interpret the experimental spectrum of this compound and its derivatives. The provided workflow for spectral assignment further aids in the systematic elucidation of its molecular structure.
References
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- University of Regensburg. (n.d.). Chemical shifts.
- Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
- Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
- Millersville University. (n.d.). 1H NMR chemical shift ppm table.
-
Al-Romaigh, H. S., et al. (2022). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. Molecules, 27(5), 1533. Retrieved from [Link]
-
Kou, K., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega, 6(22), 14387–14398. Retrieved from [Link]
-
University of Wisconsin. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound Nicotinamide (FDB012485). Retrieved from [Link]
-
Kheder, N. A., et al. (2020). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. Journal of Heterocyclic Chemistry, 57(8), 3056-3067. Retrieved from [Link]
-
Q Magnetics. (2021, October 10). There's a lot going on in nicotinamide at 125 MHz. Retrieved from [Link]
-
El-Faham, A., et al. (2017). Synthesis and Characterization of N-(3-(8-Bromoimidazo[1, 2-a] pyridin-2-yl)-4-Fluorophenyl)Benzamide Derivatives. Preprints.org. Retrieved from [Link]
-
PubChem. (n.d.). N'-[(e)-(3-bromophenyl)methyleneamino]pyridine-2-carboxamidine. Retrieved from [Link]
-
Mokolokolo, P. P., et al. (2022). bis[N-(4-Bromophenyl)pyridine-2-carboxamidato]palladium. Molbank, 2022(4), M1496. Retrieved from [Link]
-
Coles, S. J., et al. (2022). Probing the Electronic Properties and Interaction Landscapes in a Series of N-(Chlorophenyl)pyridinecarboxamides. Crystal Growth & Design, 22(5), 3239–3253. Retrieved from [Link]
Sources
- 1. qmagnetics.com [qmagnetics.com]
- 2. Nicotinamide(98-92-0) 1H NMR [m.chemicalbook.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. compoundchem.com [compoundchem.com]
- 6. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
- 7. Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Comparison Guide: UV-Vis Characterization of N-(3-bromophenyl)pyridine-3-carboxamide
Executive Summary & Compound Profile
Target Audience: Analytical Chemists, Medicinal Chemists, and QC Specialists.
N-(3-bromophenyl)pyridine-3-carboxamide (also known as 3'-bromo-nicotinanilide) is a synthetic intermediate often employed in the development of kinase inhibitors and receptor modulators. Its structure fuses a nicotinic acid core with a meta-brominated aniline.
This guide provides a technical analysis of its UV-Vis absorption profile, contrasting it with structural analogs to establish robust identification and purity assessment protocols.
Chemical Identity
| Feature | Detail |
| IUPAC Name | N-(3-bromophenyl)pyridine-3-carboxamide |
| Core Scaffold | Nicotinanilide (N-phenylnicotinamide) |
| Chromophores | Pyridine ring, Amide linkage, Bromophenyl ring |
| Key Transition |
UV-Vis Absorption Profile
The ultraviolet absorption spectrum of N-(3-bromophenyl)pyridine-3-carboxamide is dominated by the electronic transitions of the nicotinanilide pharmacophore. The introduction of the bromine atom at the meta position (3-position) of the phenyl ring modulates these transitions via inductive effects (-I) rather than direct resonance conjugation.
Primary Absorption Maxima ( )
Based on structural analysis and solvatochromic data of the parent scaffold (Nicotinanilide), the compound exhibits the following characteristic bands in Methanol (MeOH):
| Band Type | Wavelength Range ( | Electronic Transition | Structural Origin |
| Primary (B-Band) | 265 – 272 nm | Conjugation of the amide | |
| Secondary (E-Band) | 210 – 220 nm | Local excitation of the pyridine and benzene rings. | |
| Shoulder | ~300 nm | Weak transition involving the amide carbonyl lone pair. |
Technical Insight: The 3-bromo substituent is an auxochrome. While halogens typically induce a bathochromic (red) shift, the meta position prevents the bromine's lone pair from effectively resonating with the amide linker. Consequently, the
remains close to the unsubstituted parent (Nicotinanilide,nm), distinguishing it from para-substituted analogs which show distinct red shifts.
Comparative Analysis: Alternatives & Analogs
To validate the identity of N-(3-bromophenyl)pyridine-3-carboxamide, it is critical to compare its spectral signature against its metabolic precursors and structural isomers.
Table 1: Spectral Comparison of Nicotinamide Derivatives
Data standardized for Methanol/Ethanol solvents.
| Compound | Structure | Spectral Shift vs. Target | Mechanism of Shift | |
| Nicotinamide | Pyridine-CONH₂ | 262 nm | Hypsochromic (Blue) | Lack of phenyl ring reduces conjugation length. |
| Nicotinanilide | Pyridine-CONH-Ph | 265 nm | Equivalent / Slight Blue | Parent scaffold; lacks the inductive (-I) effect of Br. |
| Target Compound | 3-Br-Nicotinanilide | 265-272 nm | Reference | Baseline for identification. |
| 4-Br-Isomer | 4-Br-Nicotinanilide | >275 nm | Bathochromic (Red) | Para-Br allows mesomeric (+M) donation into the conjugated system. |
| Aniline | Ph-NH₂ | 230, 280 nm | Distinct Profile | Lacks the pyridine and carbonyl chromophores. |
Diagram 1: Electronic Transition Logic & Substituent Effects
The following diagram illustrates the impact of structural modifications on the observed UV spectrum.
Caption: Logical flow of structural modifications affecting the UV-Vis absorption maxima. Note the divergence between meta (target) and para (isomer) substitution effects.
Experimental Protocol: Validated Characterization Workflow
To ensure reproducibility and E-E-A-T compliance, follow this self-validating protocol for determining
Reagents & Equipment
-
Solvent: HPLC-grade Methanol (Cutoff < 205 nm) or Acetonitrile. Avoid Acetone (absorbs < 330 nm).
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent).
-
Cuvettes: Quartz (1 cm path length).
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Weigh 10 mg of N-(3-bromophenyl)pyridine-3-carboxamide.
-
Dissolve in 10 mL Methanol (Concentration: 1 mg/mL or ~3.6 mM).
-
Note: Sonicate for 5 minutes to ensure complete dissolution.
-
-
Working Standard Dilution:
-
Dilute the stock 1:100 with Methanol to achieve ~36 µM (approx. 10 µg/mL).
-
Target Absorbance: 0.6 – 0.8 AU (Beer-Lambert linear range).
-
-
Baseline Correction:
-
Fill two matched quartz cuvettes with pure Methanol.
-
Run a baseline scan (200–400 nm) to auto-zero the instrument.
-
-
Measurement:
-
Replace the sample cuvette with the Working Standard.
-
Scan from 200 nm to 400 nm at medium speed.
-
Validation Check: If Absorbance > 1.0, dilute further. If < 0.2, increase concentration.
-
-
Data Analysis:
-
Identify the global maximum (
). -
Calculate Molar Extinction Coefficient (
) using . -
Expected
: .
-
Diagram 2: Experimental Workflow
Caption: Step-by-step UV-Vis characterization workflow ensuring Beer-Lambert linearity.
References
-
Sigma-Aldrich. N-(3-Bromophenyl)pyridine-3-carboxamide Product Specification. Retrieved from .[1]
-
PubChem. Nicotinanilide (Compound CID 74463) Spectral Data. Retrieved from .
-
Swain, M. L., et al. (1949). Ultraviolet absorption spectra of nicotine, nornicotine and some of their derivatives. Journal of the American Chemical Society, 71(4), 1341-1345. Retrieved from .
-
SIELC Technologies. UV-Vis Spectrum of Nicotinamide. Retrieved from .[2]
-
ResearchGate. UV absorption spectra of 2-chloro-4-R-benzanilide. Retrieved from .
Sources
Safety Operating Guide
N-(3-bromophenyl)pyridine-3-carboxamide proper disposal procedures
Executive Summary & Chemical Profile
Objective: To provide a scientifically grounded, compliant disposal protocol for N-(3-bromophenyl)pyridine-3-carboxamide .
The Core Directive: This compound is a halogenated nitrogenous heterocycle .[1] Unlike simple hydrocarbons, its disposal is governed by the presence of the Bromine atom and the Pyridine ring.[1][2]
-
The Bromine Factor: Upon combustion, this compound releases Hydrogen Bromide (HBr), a corrosive acid gas.[1][2] Consequently, it must be directed to an incinerator equipped with specific acid-gas scrubbers.[1][2] It cannot be treated as standard "non-halogenated" organic waste.[1]
-
The Pyridine Factor: The pyridine moiety is basic and potentially odorous.[1] It requires segregation from strong oxidizing acids to prevent uncontrolled exothermic reactions or the release of toxic NOx fumes before incineration.[1]
Chemical Safety Profile
| Parameter | Data | Operational Implication |
| Chemical Name | N-(3-bromophenyl)pyridine-3-carboxamide | Use full name on all waste tags. |
| Molecular Formula | C₁₂H₉BrN₂O | Halogenated (Br) + Nitrogenous (N).[1] |
| Physical State | Solid (Powder/Crystalline) | Dispose as solid waste unless in solution.[1] |
| Primary Hazards | Irritant (H315, H319), Acute Tox (H302) | Standard PPE (Nitrile gloves, eye protection) required.[1][2] |
| Combustion Byproducts | HBr , NOx, CO, CO₂ | REQUIRES HALOGENATED WASTE STREAM. |
| Incompatibilities | Strong Oxidizers, Strong Acids | Do not mix with Nitric/Sulfuric acid waste.[1][2] |
Operational Disposal Protocol
This protocol is designed to prevent "cradle-to-grave" compliance failures.[1] The most common violation with this compound is misclassifying it as non-halogenated due to its solid state or organic backbone.[1]
Phase 1: Waste Characterization & Segregation[1][3]
Before moving the material, determine its state.[1][2] The disposal path diverges for Solids vs. Solutions.[1]
Scenario A: Solid Waste (Pure Compound) [1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass vendor container.[1]
-
Segregation: Do not mix with silica gel or spill debris unless the waste manifest explicitly allows "Lab Trash with Chemical Contamination."[1]
-
Labeling: Mark clearly as "Hazardous Waste - Solid - Toxic/Irritant." [1]
-
Constituent Listing: You must list "N-(3-bromophenyl)pyridine-3-carboxamide" specifically.[1] Do not just write "Organic Solid."
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors) Crucial Rule:[1] If this compound is dissolved in a non-halogenated solvent (e.g., Methanol, DMSO), the entire volume is now classified as Halogenated Waste .[1][2]
-
Container: Use a dedicated "Halogenated Organic Solvents" carboy (typically yellow-tagged in many institutions).[1]
-
Compatibility Check: Ensure the carboy does not contain strong mineral acids (Sulfuric/Nitric).[1] The basic pyridine ring can react exothermically with high-molarity acids.[1]
-
pH Verification: If the solution is highly acidic (pH < 2) due to other reagents, neutralize to pH 5–9 before adding to the organic solvent drum to prevent drum corrosion or gas evolution.[1]
Phase 2: Labeling & Documentation
Regulatory agencies (EPA/RCRA) require "Cradle-to-Grave" tracking.[1] Your label is the primary data source for the incinerator operators.[1]
-
RCRA Considerations: While this specific isomer is likely not P-listed or U-listed by name, it exhibits characteristics of toxicity.[1][2] Treat as Hazardous Waste .[1]
Workflow Visualization
The following diagram illustrates the decision logic for disposing of N-(3-bromophenyl)pyridine-3-carboxamide.
Figure 1: Decision matrix for the disposal of brominated pyridine derivatives. Note that dissolving the compound in a non-halogenated solvent forces the waste stream into the Halogenated category.[1][2]
Emergency Procedures (Spill Management)
Scenario: Benchtop Solid Spill (< 5g)
-
PPE: Don nitrile gloves, lab coat, and safety glasses.[1][2] If powder is fine/dusty, use a particulate respirator (N95) to prevent inhalation of the pyridine derivative.[1][2]
-
Containment: Do not sweep dry dust, which generates aerosols.[1] Cover the spill with a damp paper towel (water or ethanol) to suppress dust.[1]
-
Cleanup: Wipe up the material.[1]
-
Disposal: Place the contaminated towels and gloves into a sealed plastic bag . Label this bag as "Solid Hazardous Waste (Debris) - Contaminated with N-(3-bromophenyl)pyridine-3-carboxamide" and place it in the solid waste drum.
Scenario: Solution Spill
-
Ventilation: Ensure fume hood is active or open windows if outside a hood (pyridine odors can be noxious).[1]
-
Absorbent: Use a standard organic spill kit (vermiculite or charcoal pads).[1]
-
Deactivation: Do not attempt chemical deactivation (e.g., oxidation) on the bench, as bromination reactions can be unpredictable.[1][2] Collect absorbed material as hazardous solid waste.[1]
References & Regulatory Grounding
-
Sigma-Aldrich. Safety Data Sheet: N-(3-Bromophenyl)pyridine-3-carboxamide.[1] (Provides H-codes and physical properties).
-
US Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes & Halogenated Solvents (F-List).[1] (Defines the requirement for segregating halogenated waste to prevent dioxin formation during improper incineration).[1]
-
American Chemical Society (ACS). Identifying and Handling Hazardous Waste in Academic Laboratories.[1] (General best practices for segregating nitrogenous/halogenated organics).
-
Fisher Scientific. Pyridine Safety Data Sheet. (Reference for pyridine ring hazards and incompatibilities).
Sources
A Researcher's Guide to Personal Protective Equipment for Handling N-(3-bromophenyl)pyridine-3-carboxamide
As a Senior Application Scientist, my goal is to move beyond mere compliance and cultivate a culture of proactive safety. This guide provides a detailed operational framework for handling N-(3-bromophenyl)pyridine-3-carboxamide, a compound of interest in drug discovery and chemical synthesis. Our approach is grounded in the hierarchy of controls, ensuring that Personal Protective Equipment (PPE) serves as a robust final barrier against potential hazards after engineering and administrative controls are optimized.
Hazard Assessment: Understanding the Compound
N-(3-bromophenyl)pyridine-3-carboxamide is an aromatic amide. While comprehensive toxicological data for this specific molecule is not widely published, its structure informs a conservative safety approach. The primary known hazards are acute oral toxicity and serious eye irritation.
-
GHS Classification: Acute Toxicity, Oral (Category 4); Eye Irritation (Category 2).
-
Signal Word: Warning.
-
Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).
Drawing from data on structurally similar brominated pyridine compounds, we must also anticipate the potential for skin irritation (H315), harmful effects from skin contact (H312), and harm if inhaled (H332), particularly if the solid material is aerosolized.[1][2][3] During combustion, toxic fumes, including nitrogen oxides (NOx) and hydrogen bromide, may be released.[4]
The Core of Protection: Engineering and Administrative Controls
Before any discussion of PPE, it is critical to emphasize that PPE does not reduce the hazard itself but only provides a barrier. The primary methods for ensuring safety should always be:
-
Engineering Controls: The most effective control measure. All handling of N-(3-bromophenyl)pyridine-3-carboxamide, especially when in powdered form or when heated, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][5] Accessible safety showers and eyewash stations are mandatory in the immediate work area.[4][5]
-
Administrative Controls: These are workplace policies that reduce exposure risk. Do not store or consume food and beverages in the laboratory.[1] Always wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of a shift.[1][2]
Personal Protective Equipment (PPE) Protocol
The following PPE is the minimum requirement for any procedure involving N-(3-bromophenyl)pyridine-3-carboxamide. The selection is based on a risk assessment of its known and inferred hazards.
Eye and Face Protection
Direct contact with the eyes can cause serious, potentially irreversible damage.[6]
-
Standard Operations: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.[7]
-
Splash or Aerosol Risk: When preparing solutions, transferring liquids, or if there is any risk of splashing, chemical splash goggles are required.[6] For larger-scale operations or procedures with a higher risk of splashing or exothermic reaction, a face shield should be worn over safety goggles.[7][8]
Skin and Body Protection
Given the potential for skin irritation and dermal toxicity from related compounds, robust skin protection is essential.[1][2]
-
Gloves: Chemically resistant gloves are mandatory. Disposable nitrile gloves provide good protection for incidental contact.[6] Always inspect gloves for tears or holes before use. If contact with the chemical occurs, remove the glove immediately, wash your hands, and don a new glove. For prolonged contact or immersion, consult the glove manufacturer's resistance guide to select a material with a longer breakthrough time.
-
Lab Coat: A flame-resistant lab coat that is fully buttoned is required to protect the skin and personal clothing.[7]
-
Apparel: Long pants and closed-toe, closed-heel shoes that cover the entire foot are required at all times in the laboratory.[7][8]
Respiratory Protection
Engineering controls (i.e., a fume hood) should be the primary means of preventing respiratory exposure.[1][9]
-
Standard Handling in a Fume Hood: If all work with the solid and any solutions is performed within a properly functioning fume hood, respiratory protection is typically not required.
-
Outside of a Fume Hood or Spill: In the event of a large spill or if engineering controls are not available or fail, a respirator is necessary. A full-face respirator with appropriate cartridges for organic vapors and particulates would be required.[10] Use of a respirator requires prior medical evaluation and annual fit testing.[7]
Operational Guide: PPE for Specific Tasks
The level of PPE required may be adjusted based on the specific task and the associated risk of exposure.
| Task | Minimum Required PPE | Rationale |
| Weighing Solid Compound | Safety Goggles, Nitrile Gloves, Lab Coat | The primary risk is the generation of fine dust, which can be inhaled or settle on surfaces and in the eyes.[5] This task must be performed in a fume hood or a ventilated balance enclosure. |
| Preparing Solutions | Chemical Splash Goggles, Nitrile Gloves, Lab Coat | The risk of splashing increases when handling liquids. Goggles provide a better seal around the eyes than safety glasses.[8][9] |
| Running Reaction & Work-up | Chemical Splash Goggles, Nitrile Gloves, Lab Coat. (Face shield recommended for larger volumes) | This stage may involve heating, transfers, and extractions, increasing the risk of splashes, aerosols, and unexpected reactions. A face shield adds a critical layer of protection.[7] |
Emergency Procedures
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][2] Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing immediately.[1] Wash the affected area thoroughly with soap and plenty of water.[1][2] Seek medical advice if irritation occurs.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Call a poison control center or doctor immediately for treatment advice.[1]
Decontamination and Disposal
Proper disposal is a critical final step in the safe handling of N-(3-bromophenyl)pyridine-3-carboxamide.
-
Contaminated PPE: Disposable gloves should be removed without touching the outer surface and discarded as hazardous waste. Reusable PPE must be decontaminated according to established laboratory procedures. Contaminated lab coats must be professionally laundered.
-
Chemical Waste: All waste containing this compound, including excess solid, solutions, and rinsate from cleaning glassware, must be collected in a clearly labeled, sealed container for hazardous waste. As this is a brominated organic compound, disposal should be handled by a licensed waste disposal company to prevent the formation of hazardous byproducts like brominated dioxins during incineration.[11] Follow all local, state, and federal regulations for hazardous waste disposal.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate PPE when working with N-(3-bromophenyl)pyridine-3-carboxamide.
Caption: PPE selection flowchart for N-(3-bromophenyl)pyridine-3-carboxamide.
References
- Key Organics. (2025, April 24). Safety Data Sheet.
- Thermo Fisher Scientific. (2025, December 18). 3 - SAFETY DATA SHEET.
- ChemScene. (n.d.). Safety Data Sheet.
- TCI Chemicals. (2025, March 27). SAFETY DATA SHEET.
- Kishida Chemical Co., Ltd. (2023, December 19). Safety Data Sheet.
- Sigma-Aldrich. (n.d.). N-(3-Bromophenyl)pyridine-3-carboxamide.
- Actylis Lab Solutions. (2010, June 10). Material Safety Data Sheet.
- Fisher Scientific. (2014, December 4). SAFETY DATA SHEET.
- Columbus Chemical Industries. (2011, August 29). MATERIAL SAFETY DATA SHEET.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- Good Day's Work. (2016, April 14). Personal Protective Equipment: Chemical Handling.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- SDS Manager. (n.d.). How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK.
- PCCA. (n.d.). 6 - Safety Data Sheet.
- TCI Chemicals. (2025, March 13). SAFETY DATA SHEET.
- Labs Bubble. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
- Loba Chemie. (2021, October 8). 3-PYRIDINECARBOXALDEHYDE EXTRA PURE - Safety Data Sheet.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Pyridine. NCBI.
- U.S. Environmental Protection Agency (EPA). (2011, November 4). Management of Pharmaceutical Hazardous Waste.
- Ministry for the Environment, New Zealand. (n.d.). Managing waste that may contain brominated flame retardants.
Sources
- 1. keyorganics.net [keyorganics.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.ca [fishersci.ca]
- 5. chemscene.com [chemscene.com]
- 6. pccarx.com [pccarx.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK [sdsmanager.com]
- 9. falseguridad.com [falseguridad.com]
- 10. blog.gooddayswork.ag [blog.gooddayswork.ag]
- 11. environment.govt.nz [environment.govt.nz]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
